N1,N5-Bis-Boc-spermidine
Description
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Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-7-8-12-20(13-9-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUPQUTLBAVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CCCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N1,N5-Bis-Boc-Spermidine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N5-Bis-Boc-spermidine is a strategically protected polyamine derivative that serves as a valuable building block in various fields of chemical biology and drug development. The presence of two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on the primary amines (N1 and N5) leaves the secondary amine available for nucleophilic reactions. This differential protection allows for precise chemical modifications, making it an essential tool for the synthesis of complex molecules such as polyamine conjugates, linkers for drug delivery systems, and probes for studying polyamine metabolism. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.
Chemical and Physical Properties
This compound is a viscous, pale yellow oil at room temperature. Its chemical structure features a central secondary amine, with the two primary amines masked by Boc groups. This structure imparts specific reactivity and solubility characteristics crucial for its synthetic utility.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [] |
| Molecular Weight | 345.48 g/mol | |
| CAS Number | 68076-39-1 | [] |
| Appearance | Pale yellow oil/liquid | [] |
| Purity | ≥95.0% (TLC) | |
| Storage Temperature | -20°C | [2] |
| Predicted Boiling Point | 462.0 ± 38.0 °C (at 760 mmHg) | |
| Predicted Density | 1.028 ± 0.06 g/cm³ | |
| Predicted pKa | 12.87 ± 0.46 |
Solubility
| Solvent | Expected Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Water | Sparingly soluble to insoluble |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the closely related isomer, N1,N8-Bis(tert-butoxycarbonyl)spermidine, the following 1H and 13C NMR spectral assignments can be anticipated. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 2H | NH-Boc |
| ~3.1-3.2 | m | 4H | CH₂-N(Boc) |
| ~2.6-2.7 | m | 4H | CH₂-N-CH₂ |
| ~1.6-1.7 | m | 4H | CH₂-CH₂-CH₂ |
| 1.44 | s | 18H | C(CH₃)₃ |
Predicted ¹³C NMR (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.0 | C(CH₃)₃ |
| ~49.0 | CH₂-N-CH₂ |
| ~47.0 | CH₂-N-CH₂ |
| ~40.0 | CH₂-N(Boc) |
| ~39.0 | CH₂-N(Boc) |
| ~29.0 | CH₂-CH₂-CH₂ |
| 28.4 | C(CH₃)₃ |
| ~27.0 | CH₂-CH₂-CH₂ |
Experimental Protocols
Synthesis of this compound
A general and effective method for the selective protection of primary amines in polyamines involves the use of di-tert-butyl dicarbonate (Boc₂O). The following is a representative protocol adapted from the synthesis of the isomeric N1,N8-Bis(tert-butoxycarbonyl)spermidine.[3]
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Dissolve spermidine (1.0 equivalent) in dichloromethane or DMF.
-
To this solution, add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by silica gel column chromatography.[3]
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient elution system is typically employed. A common starting point is 100% dichloromethane, with a gradual increase in the percentage of methanol (e.g., 0-10% methanol in dichloromethane). The fractions containing the desired product are identified by TLC, pooled, and concentrated under reduced pressure to yield the purified product as a pale yellow oil. To mitigate the acidity of silica gel which can cause partial deprotection of the Boc groups, the silica gel can be pre-treated with a base like triethylamine or the mobile phase can be supplemented with a small amount of triethylamine (e.g., 0.1-1%).
Applications and Workflows
The unique structure of this compound makes it a versatile tool in several research areas.
Role in Studying Polyamine Metabolism
Polyamines are crucial for cell growth and proliferation, and their metabolism is tightly regulated. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a key role in polyamine catabolism by acetylating spermidine and spermine. This compound can be used to synthesize specific substrates or inhibitors of enzymes involved in this pathway, thereby aiding in the elucidation of their function and regulation.
Caption: Polyamine catabolism pathway.
Linker for Drug Conjugation and Solid-Phase Synthesis
The free secondary amine of this compound can be functionalized, for example, by attaching it to a solid support or coupling it to a molecule of interest. Subsequent deprotection of the Boc groups under acidic conditions reveals the primary amines, which can then be further modified. This makes it a useful linker in solid-phase synthesis, for example, in the preparation of peptide-drug conjugates or other complex biomolecules.
Caption: Workflow for using this compound as a linker.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at -20°C for long-term stability.
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its unique protection pattern allows for selective functionalization, making it an indispensable tool for the synthesis of sophisticated molecules in drug discovery, diagnostics, and fundamental biological research. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe utilization in the laboratory.
References
N1,N5-Bis-Boc-Spermidine: A Core Component in Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N5-Bis-Boc-spermidine is a strategically protected derivative of the natural polyamine spermidine. It serves as a critical building block and versatile linker in a multitude of advanced chemical syntheses.[1] The presence of tert-butoxycarbonyl (Boc) protecting groups on the primary amines (N1 and N5) renders them temporarily inert, while leaving the central secondary amine available for selective functionalization. This unique configuration allows for a stepwise and controlled approach to the synthesis of complex polyamine derivatives, making it an invaluable tool in drug discovery, materials science, and biotechnology.[1]
This technical guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.
Core Applications
The utility of this compound stems from its trifunctional nature, which is selectively masked. The reactive secondary amine can readily undergo various chemical transformations, including acylation, alkylation, and Michael additions. Subsequent deprotection of the Boc groups under acidic conditions regenerates the primary amines, which can then be further modified. This sequential reactivity is the cornerstone of its widespread use.
Key Application Areas:
-
Bioconjugation: It functions as a versatile linker for attaching biomolecules, such as peptides, proteins, and nucleic acids, to other molecules or surfaces. This is crucial for creating targeted drug delivery systems.[1]
-
Pharmaceutical Development: this compound is a key intermediate in the synthesis of novel pharmaceutical compounds, including enzyme inhibitors and modulators of cellular pathways. Its polyamine backbone can mimic natural ligands, enhancing biological activity.
-
PROTAC Synthesis: In the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as a flexible linker connecting a target protein binder and an E3 ligase ligand. The ability to functionalize the central amine and then the terminal amines allows for the modular construction of PROTAC libraries.
-
Polymer Chemistry: It is employed in the synthesis of specialized polyamines and polymers, which can be used to create materials with enhanced properties for coatings, adhesives, and biomedical devices.[1]
-
Gene Delivery Systems: The polycationic nature of spermidine, once deprotected, makes it an effective agent for condensing nucleic acids. Derivatives of this compound are therefore used to formulate non-viral vectors for gene therapy.
-
Diagnostic Tools: The ability to conjugate this linker to fluorescent dyes, biotin, or other reporter molecules facilitates the creation of sophisticated diagnostic reagents.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 68076-39-1 | [2] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [2] |
| Molecular Weight | 345.48 g/mol | [2] |
| Appearance | Pale yellow oil | [1] |
| Purity | ≥95.0% (TLC) | |
| Storage Temperature | -20°C |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involving this compound: acylation of the secondary amine and deprotection of the primary amines.
Acylation of the Secondary Amine
This protocol describes a general procedure for the acylation of the central nitrogen atom of this compound using an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the acylated this compound derivative.
Deprotection of Boc Groups
This protocol outlines the removal of the Boc protecting groups using trifluoroacetic acid (TFA) to liberate the primary amines.
Materials:
-
N-functionalized this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-functionalized this compound derivative in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).
-
Reaction: Stir the solution at room temperature. The reaction is usually complete within 1-2 hours. Monitor by TLC or LC-MS to confirm the removal of the Boc groups.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Isolation:
-
The resulting product will be the TFA salt. It can be used directly in some applications or neutralized.
-
To obtain the free amine, dissolve the residue in a minimal amount of water and carefully add a base (e.g., saturated NaHCO₃ solution or NaOH) until the pH is basic.
-
Extract the aqueous solution with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected polyamine.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and logical workflows involving this compound.
Caption: Synthetic workflow using this compound.
Caption: Boc-deprotection reaction of functionalized spermidine.
References
An In-depth Technical Guide to N1,N5-Bis-Boc-Spermidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N1,N5-Bis-Boc-spermidine, a selectively protected polyamine derivative crucial for advancements in bioconjugation, drug delivery, and polymer chemistry. This document details its chemical structure, offers insights into its synthesis, presents key quantitative data, and illustrates its utility in research and development workflows.
Chemical Structure and Properties
This compound, also known as tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate, is a derivative of the natural polyamine spermidine.[1] The tert-butoxycarbonyl (Boc) protecting groups on the N1 and N5 positions render the secondary amine at the N10 position available for selective chemical modification. This strategic protection is instrumental in its role as a versatile linker and building block in complex chemical syntheses.[2]
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 68076-39-1 | [3][4][5] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [3][4] |
| Molecular Weight | 345.48 g/mol | [3][4] |
| Appearance | Pale yellow oil | [3] |
| Purity | ≥95.0% (TLC) or ≥97% (Assay) | [3][4] |
| Storage Temperature | 0-8 °C or -20°C | [3][4] |
| Synonyms | 1,6-bis-Boc-1,6,10-triazadecane, N1,N5-Di-Boc-1,8-diamino-5-azaoctane | [3][4] |
Synthesis of Bis-Boc Protected Spermidine
Reference Experimental Protocol: Synthesis of N1,N8-Bis(tert-butoxycarbonyl)spermidine
This protocol details the synthesis of N1,N8-Bis(tert-butoxycarbonyl)spermidine from spermidine.
Materials:
-
Spermidine
-
tert-Butyl phenyl carbonate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure: A general procedure involves the reaction of spermidine with a suitable Boc-protection agent, such as tert-butyl phenyl carbonate, in an appropriate solvent like DMF. The reaction mixture is typically stirred at room temperature for a specified period. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography on silica gel, to yield the desired N1,N8-Bis(tert-butoxycarbonyl)spermidine as a white solid.
Quantitative Data from Reference Synthesis of N1,N8-Bis(tert-butoxycarbonyl)spermidine:
| Parameter | Value |
| Starting Material | Spermidine (1.08 g, 7.40 mmol) |
| Reagent | tert-Butyl phenyl carbonate |
| Solvent | DMF |
| Yield | 2.00 g (78%) |
| Appearance | White solid |
| Melting Point | 70–72 °C |
Spectroscopic Data for N1,N8-Bis(tert-butoxycarbonyl)spermidine:
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ = 1.20–1.30 (br s, 1 H), 1.42 (s, 18 H), 1.52 (m, 4 H), 1.63 (quint, 2 H, J = 7.0 Hz), 2.59 (t, 2 H, J = 6.4 Hz), 2.65 (t, 2 H, J = 6.4 Hz), 3.11 (q, 2 H, J = 5.9 Hz), 3.19 (q, 2 H, J = 6.4 Hz), 4.82 (br s, 1 H), 5.20 (br s, 1 H) |
| ¹³C NMR (CDCl₃) | δ = 26.9, 27.7, 28.4, 29.5, 38.9, 40.3, 47.4, 49.2, 79.0, 156.0, 156.2 |
| MS (FAB) | m/z = 346.3 (MH⁺) |
Note: The above protocol and data are for the N1,N8-isomer and are provided as a reference for the general methodology and expected analytical results for di-Boc protected spermidine.
Applications in Research and Development
This compound is a valuable tool in various research and development areas, primarily due to its properties as a linker molecule. The free secondary amine allows for the covalent attachment to a molecule of interest, while the Boc-protected primary amines can be deprotected under mild acidic conditions to expose reactive sites for further functionalization.[6][7]
Bioconjugation and Drug Delivery
A primary application of this compound is in the construction of bioconjugates and drug delivery systems.[8] The linker can be used to attach therapeutic agents, imaging agents, or targeting moieties to biomolecules such as peptides, proteins, or antibodies.
The following diagram illustrates a generalized workflow for the use of this compound in creating a drug-linker conjugate.
Caption: Generalized workflow for bioconjugation using this compound.
Role in Understanding Polyamine Metabolism
Polyamines, including spermidine, are essential for numerous cellular processes such as cell growth, proliferation, and differentiation. The metabolism of polyamines is tightly regulated and involves a complex network of biosynthetic and catabolic enzymes. This compound and other protected polyamines serve as critical tools for studying these pathways by allowing for the synthesis of specific polyamine analogues and probes.
The following diagram provides a simplified overview of the polyamine biosynthesis pathway, highlighting the central role of spermidine.
Caption: Simplified diagram of the polyamine biosynthesis pathway.[1][2][9][10]
Conclusion
This compound is a strategically important molecule for chemical biology and drug development. Its unique structure, with a single reactive secondary amine and two protected primary amines, allows for the controlled and sequential synthesis of complex molecular architectures. While detailed synthetic procedures for this specific isomer require further dissemination in peer-reviewed literature, the established methodologies for related compounds provide a strong foundation for its preparation. The continued application of this compound as a versatile linker is expected to contribute significantly to the development of novel therapeutics and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N1,N5-双-Boc-亚精胺 ≥95.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 68076-39-1 | BroadPharm [broadpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of N1,N5-Bis-Boc-Spermidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N5-Bis-Boc-spermidine is a critical intermediate in the synthesis of polyamine analogues and conjugates, widely utilized in pharmaceutical research and development. Its solubility in organic solvents is a fundamental parameter that dictates its utility in various synthetic and analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current landscape of available data and furnishing detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, this guide equips researchers with the necessary framework to ascertain these values empirically.
Introduction to this compound
This compound is a derivative of the naturally occurring polyamine spermidine, where the primary amine groups at the N1 and N5 positions are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is instrumental in synthetic chemistry, allowing for selective modification of the remaining secondary amine. The Boc protecting groups also modulate the physicochemical properties of the parent molecule, including its solubility. Generally, the introduction of Boc groups tends to increase the lipophilicity of a molecule, which can enhance its solubility in organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical supplier documentation reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common organic solvents. To facilitate research and process development, this guide provides a structured table for researchers to systematically record their experimentally determined solubility values.
Table 1: Experimental Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Alcohols | |||||
| Methanol | CH₃OH | 5.1 | Data to be determined | Data to be determined | |
| Ethanol | C₂H₅OH | 4.3 | Data to be determined | Data to be determined | |
| Isopropanol | C₃H₈O | 3.9 | Data to be determined | Data to be determined | |
| Nitriles | |||||
| Acetonitrile | CH₃CN | 5.8 | Data to be determined | Data to be determined | |
| Ethers | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data to be determined | Data to be determined | |
| Chlorinated Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data to be determined | Data to be determined | |
| Chloroform | CHCl₃ | 4.1 | Data to be determined | Data to be determined | |
| Esters | |||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data to be determined | Data to be determined | |
| Ketones | |||||
| Acetone | C₃H₆O | 5.1 | Data to be determined | Data to be determined | |
| Amides | |||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data to be determined | Data to be determined | |
| Sulfoxides | |||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of this compound in an organic solvent of interest. The widely accepted "shake-flask" method is described, which is considered the gold standard for thermodynamic solubility measurements.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator).
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An amount that is visibly in excess of what is expected to dissolve is recommended.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure thermodynamic equilibrium.
-
Visually inspect the vial to confirm that an excess of solid this compound remains, indicating that the solution is saturated.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Method A: High-Performance Liquid Chromatography (HPLC)
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Method B: Gravimetric Analysis
-
Accurately weigh a clean, dry vial.
-
Pipette a precise volume of the filtered saturated solution into the pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the vial.
-
Calculate the solubility by dividing the mass of the residue by the volume of the solution added.
-
-
Logical Relationships in Synthesis and Application
The solubility of this compound is a key consideration in its synthetic applications, particularly in peptide conjugation and the development of polyamine-based therapeutics. The following diagram illustrates the logical flow of considerations where solubility plays a pivotal role.
Caption: Logical flow demonstrating the impact of solubility on the synthesis and application of this compound.
Conclusion
N1,N5-Bis-Boc-Spermidine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N5-Bis(tert-butoxycarbonyl)spermidine (N1,N5-Bis-Boc-spermidine) is a crucial intermediate in the fields of biochemistry, medicinal chemistry, and materials science.[1][2] The presence of the two Boc protecting groups on the primary amines of the spermidine backbone allows for selective modification of the secondary amine, making it a valuable building block in the synthesis of complex polyamine analogues, drug conjugates, and novel polymers.[1][2] Its ability to enhance the solubility and stability of bioactive molecules makes it a significant tool for innovation in drug design and development. Given its utility, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity and successful application in research and development.
This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data and the known chemistry of Boc-protected amines. It also outlines experimental protocols for assessing its stability and purity.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, proper storage is essential. The compound is typically supplied as a pale yellow oil. While it may be shipped at ambient temperatures, prolonged storage at room temperature is not recommended. Based on information from various suppliers, the following storage conditions are advised:
| Storage Temperature | Recommendation |
| -20°C | This is the most frequently recommended temperature for long-term storage. It minimizes the potential for degradation and ensures the compound remains stable for extended periods. |
| 0-8°C | Some suppliers suggest storage in a refrigerator.[1] This is suitable for short- to medium-term storage. |
| 4°C | A specific recommendation within the refrigerated range, also appropriate for short- to medium-term storage.[3] |
| Room Temperature | While the compound may be stable for short durations, such as during shipping, storage at room temperature for extended periods is not advised due to the potential for slow degradation. |
Key takeaway: For long-term storage and to ensure the highest purity of this compound, it is strongly recommended to store it at -20°C . The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Stability Profile
The stability of this compound is largely dictated by the chemical nature of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under a range of conditions, but it is susceptible to cleavage under specific circumstances.
pH Stability
-
Acidic Conditions: The Boc protecting group is highly labile in acidic environments. The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the carbamate linkages. This results in the stepwise or complete removal of the Boc groups, yielding mono-Boc-spermidine and free spermidine, respectively, along with the formation of tert-butanol, which can further decompose to isobutene and carbon dioxide. Therefore, contact with acidic solutions or even acidic surfaces should be strictly avoided during storage and handling.
-
Neutral and Basic Conditions: this compound is generally stable under neutral and basic conditions. The Boc group is resistant to hydrolysis by bases and most nucleophiles, making it a versatile protecting group in multi-step syntheses.
Thermal Stability
The thermal stability of this compound is a critical consideration. While stable at recommended storage temperatures, elevated temperatures can lead to degradation. The Boc group can be thermally cleaved, with temperatures around 150°C or higher often employed for deprotection in synthetic chemistry. Even at temperatures as low as 100°C, thermal degradation can occur, especially in the presence of certain solvents. For this reason, prolonged exposure to high temperatures should be avoided.
Stability in Solvents
The choice of solvent can impact the stability of this compound. It is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) at room temperature for short periods. However, for long-term storage in solution, it is advisable to prepare solutions fresh and store them at or below -20°C. Protic solvents, especially if acidic, can promote the hydrolysis of the Boc groups over time.
While specific quantitative stability data for this compound across a range of conditions is not extensively available in peer-reviewed literature, the following table summarizes the expected stability based on the known chemistry of Boc-protected amines.
| Condition | Expected Stability |
| Long-term Storage (Solid) | Stable for years at -20°C. Shorter shelf-life at 4°C. |
| Aqueous Solution (pH < 4) | Unstable. Rapid degradation through hydrolysis of the Boc groups. |
| Aqueous Solution (pH 7) | Moderately stable for short periods. Hydrolysis may occur over extended periods. |
| Aqueous Solution (pH > 8) | Generally stable. Resistant to base-catalyzed hydrolysis. |
| Common Organic Solvents | Generally stable in aprotic solvents (e.g., DCM, THF, DMF) at room temperature for short durations. For long-term storage, solutions should be kept at -20°C. |
| Elevated Temperature (>40°C) | Potential for degradation, with the rate increasing significantly at higher temperatures. |
Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the Boc protecting groups. This can occur via two main mechanisms: acid-catalyzed hydrolysis and thermal degradation.
Caption: Primary degradation pathway of this compound.
The acid-catalyzed hydrolysis proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then reacts with water to form tert-butanol or eliminates a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. Thermal degradation follows a similar fragmentation pattern.
Experimental Protocols for Stability Assessment
To ensure the quality and purity of this compound, particularly after long-term storage or when used in sensitive applications, it is advisable to perform stability-indicating analytical tests. Forced degradation studies can be conducted to intentionally degrade the molecule and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method can be developed and validated to separate this compound from its potential degradation products. As this compound lacks a strong chromophore for UV detection, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often necessary. The following is a representative protocol that would require optimization for specific instrumentation and degradation products.
Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, CAD, or MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A time-based gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to elute compounds with varying polarities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: If a derivatization step is performed (e.g., with dansyl chloride), detection would be at the appropriate wavelength for the derivative.
-
MS: Electrospray ionization (ESI) in positive mode would be suitable for detecting the protonated molecular ions of this compound and its degradation products.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Prepare working standards by diluting the stock solution.
-
For stability samples, dilute an aliquot to a suitable concentration within the linear range of the method.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.
Conclusion
This compound is a valuable synthetic intermediate whose stability is critical for its successful application. The primary factors influencing its stability are temperature and pH. Long-term storage at -20°C in a tightly sealed container is the optimal condition to maintain its integrity. Exposure to acidic conditions and elevated temperatures should be strictly avoided to prevent the cleavage of the Boc protecting groups. For critical applications, the purity and stability of this compound should be verified using appropriate analytical techniques, such as a validated stability-indicating HPLC method. By adhering to these guidelines, researchers can ensure the quality of their this compound and the reliability of their experimental outcomes.
References
An In-depth Technical Guide to the Boc Protection of Polyamines
For Researchers, Scientists, and Drug Development Professionals
Polyamines, such as spermidine and spermine, are ubiquitous biogenic cations essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Their unique, positively charged structures at physiological pH allow them to interact with macromolecules like DNA, RNA, and proteins, making them attractive scaffolds for drug development, particularly in anti-cancer therapies.[2][4][5] However, the presence of multiple primary and secondary amino groups with similar reactivity presents a significant challenge for their selective functionalization.[6] This guide provides a comprehensive overview of the use of the tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups, to achieve chemoselective and regioselective modification of polyamines, a critical step in the synthesis of novel polyamine derivatives for therapeutic applications.[7][8]
The Chemistry of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is favored for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[8][9][10] This orthogonality makes it an invaluable tool in multi-step organic synthesis.
Protection Mechanism: The most common method for introducing the Boc group is the reaction of a polyamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases the protected amine, carbon dioxide, and tert-butoxide.[7][8]
Diagram 1. General mechanism of Boc protection of a primary amine.
Deprotection Mechanism: The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][11] Protonation of the carbamate oxygen leads to the elimination of a stable tert-butyl cation, forming a carbamic acid intermediate which spontaneously decarboxylates to yield the free amine.[8]
Diagram 2. General mechanism of acid-catalyzed Boc deprotection.
Strategies for Selective Boc Protection
Achieving selectivity among the multiple amino groups of a polyamine is paramount for synthesizing well-defined conjugates and analogs. Several strategies have been developed to this end.
Chemoselective Protection (Primary vs. Secondary Amines): Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for a degree of selective protection. A highly effective method involves the use of alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, which react preferentially with primary amines at room temperature to yield the corresponding Boc-protected polyamines in high yields.[12][13] This method avoids the need for low-temperature reactions often required with other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).[12]
Regioselective Protection (Symmetrical vs. Unsymmetrical Polyamines): For unsymmetrical polyamines like spermidine, or for achieving mono-protection of symmetrical polyamines, more advanced strategies are necessary:
-
Orthogonal Protection: This involves using multiple, different protecting groups that can be removed under distinct conditions. For instance, primary amines can be protected with Boc groups, while secondary amines are protected with a group labile to hydrogenolysis, like the benzyloxycarbonyl (Cbz) group.[14]
-
Transient Protection: This strategy involves the temporary protection of one or more amino groups to direct the reaction to a specific site. A notable example is the reaction of spermine with 2-hydroxybenzaldehyde to form a Schiff base at one terminus, allowing for the Boc protection of the remaining three amino groups. Subsequent removal of the Schiff base yields a mono-unprotected spermine derivative.[15][16]
-
Solid-Phase Synthesis: Attaching the polyamine to a solid support allows for the sequential and selective protection and functionalization of the amino groups. For example, primary amino groups can be selectively protected with the Dde (N-(1(4,4-dimethyl-2,6-dioxohexylidene)ethyl)) group, followed by Boc protection of the secondary amines. The Dde group can then be selectively cleaved to allow for terminal functionalization.[6]
Diagram 3. Workflow for regioselective synthesis of a tri-Boc spermine.
Data Presentation: Quantitative Analysis
The selection of a protection strategy often depends on reaction efficiency and yield. The following tables summarize quantitative data for various Boc protection and deprotection reactions.
Table 1: Chemoselective Boc Protection of Polyamines with tert-Butyl Phenyl Carbonate [12] Yields are based on the polyamine, using 1.1 equivalents of the carbonate per primary amino group.
| Polyamine | Product | Solvent | Yield (%) |
| Spermidine | N¹,N⁸-Bis(Boc)spermidine | DMF | 78 |
| Spermine | N¹,N¹²-Bis(Boc)spermine | CH₂Cl₂ | 86 |
| Diethylenetriamine | N¹,N⁵-Bis(Boc)diethylenetriamine | CH₂Cl₂ | 91 |
| Dipropylenetriamine | N¹,N⁷-Bis(Boc)dipropylenetriamine | CH₂Cl₂ | 94 |
Table 2: Performance of Common Protecting Groups for Spermidine [9] Yields can vary based on specific reaction conditions.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |
| Boc | Boc₂O, Et₃N or DMAP | >90 | Acidic (TFA, HCl) | >90 |
| Cbz | Cbz-Cl, NaHCO₃ | 71 | Catalytic Hydrogenation (H₂, Pd/C) | >90 |
| Alloc | Alloc-Cl, NaHCO₃ | 89 | Pd(0) catalyst | High |
Experimental Protocols
Protocol 1: General Boc Protection of a Polyamine [9]
-
Dissolution: Dissolve the polyamine (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a base, such as Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (1.1 equivalents per amine to be protected), to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents per amine) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected polyamine.
Protocol 2: Selective Protection of Primary Amines using tert-Butyl Phenyl Carbonate [12]
-
Dissolution: Dissolve the polyamine (e.g., spermine, 1 equivalent) in DMF or CH₂Cl₂.
-
Reagent Addition: Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent.
-
Purification: Wash the organic phase with aqueous acid to remove any unreacted polyamine, followed by a base wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the product selectively protected at the primary amines.
Protocol 3: General Boc Deprotection using Acid [9][11]
-
Dissolution: Dissolve the Boc-protected polyamine in a suitable solvent like DCM or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include neat Trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane or methanol.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and accompanied by the evolution of CO₂ gas.[7]
-
Concentration: Once the reaction is complete (monitored by TLC), remove the solvent and excess acid under reduced pressure to yield the polyamine salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the resulting salt in water and neutralize with a base (e.g., NaOH), followed by extraction with an organic solvent.
Applications in Drug Development and Disease Targeting
Protected polyamines are crucial intermediates for creating novel therapeutic agents. The ability to selectively functionalize the polyamine scaffold allows for the synthesis of:
-
Polyamine Conjugates: Attaching cytotoxic agents, imaging agents, or other drugs to a polyamine backbone can enhance their delivery to cancer cells, which exhibit an overactive polyamine transport system (PTS).[2][4]
-
Polyamine Analogs: Modifying the polyamine structure can lead to the development of inhibitors for key enzymes in the polyamine metabolic pathway, such as ornithine decarboxylase (ODC), which is often overexpressed in tumors.[5]
The polyamine metabolic pathway is a key target in cancer therapy. Dysregulation of this pathway is linked to tumor growth and proliferation.[3][4] Drugs that inhibit polyamine biosynthesis or compete for transport can effectively reduce intracellular polyamine concentrations, leading to cell growth arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 13. researchgate.net [researchgate.net]
- 14. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
N1,N5-Bis-Boc-Spermidine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N1,N5-Bis-Boc-spermidine, a critical building block in the synthesis of polyamine analogs for research and drug development. This document details its chemical properties, synonyms, and a representative experimental protocol for its application in chemical synthesis.
Core Concepts: Synonyms and Alternative Names
This compound is known by several alternative names in scientific literature and chemical catalogs. The use of Boc (tert-butoxycarbonyl) as a protecting group for the primary amine functionalities allows for selective modification of the secondary amine.
| Synonym | Source |
| 1,6-bis-Boc-1,6,10-triazadecane | Chemical Supplier Catalog[1][2] |
| N1,N5-Di-Boc-1,8-diamino-5-azaoctane | Chemical Supplier Catalog[3][4] |
| {4-[(3-Aminopropyl)-tert-butoxycarbonylamino]butyl}carbamic acid tert-butyl ester | Chemical Supplier Catalog[3][4] |
| tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | IUPAC Name[5] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 68076-39-1 | [1][3][6] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [1][6] |
| Molecular Weight | 345.48 g/mol | [1][3] |
| Appearance | Pale yellow oil | [1][5] |
| Purity | ≥95.0% (TLC), ≥97% (Assay), ≥99% (HPLC) | [1][3][5] |
| Storage | -20°C | [3][6] |
Experimental Protocols
This compound serves as a key intermediate for the synthesis of various polyamine derivatives. The following protocol provides a representative example of its use in the synthesis of a mono-N-acylated spermidine derivative. This process involves the deprotection of one or both Boc groups, followed by selective acylation.
Objective: To synthesize a mono-N-acetylated spermidine derivative at the N8 position.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetyl chloride
-
Triethylamine (TEA)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Column chromatography setup with silica gel
Methodology:
Step 1: Boc Deprotection
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution while stirring at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected spermidine.
Step 2: Selective N-Acetylation
-
Dissolve the deprotected spermidine in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add triethylamine (TEA) to the solution as a base.
-
Slowly add a stoichiometric amount of acetyl chloride dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N8-acetylspermidine.
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow involving this compound.
References
- 1. Facile synthesis of monoacetylated spermidines, illustrating selective deacetylation and application of a common precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. lookchem.com [lookchem.com]
- 6. jk-sci.com [jk-sci.com]
N1,N5-Bis-Boc-Spermidine as a Linker: A Technical Guide to its Mechanism of Action and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realm of targeted therapies and bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and overall success of a therapeutic agent. N1,N5-Bis-Boc-spermidine has emerged as a versatile and highly valuable linker moiety. Its unique trifunctional nature, possessing a central secondary amine and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups, allows for a sequential and controlled conjugation strategy. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The core advantage of this compound lies in its inherent polyamine structure. Polyamines, such as spermidine, are endogenous molecules essential for various cellular processes, and cancer cells often exhibit an upregulated polyamine transport system (PTS) to meet their high proliferative demands. By incorporating a spermidine-based linker, drug conjugates can potentially hijack this transport system for enhanced and selective cellular uptake into target cells.
Core Mechanism of Action as a Linker
The functionality of this compound as a linker is governed by its distinct reactive sites and the protective group strategy. The unprotected secondary amine serves as the initial point of conjugation, readily reacting with electrophiles such as carboxylic acids (often activated as NHS esters) or aldehydes to form stable amide or amine linkages, respectively.[1][2]
Following the initial conjugation, the Boc protecting groups on the terminal primary amines can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This deprotection exposes two primary amine functionalities, which can then be used for subsequent conjugation to another molecule of interest or for modulating the physicochemical properties of the final conjugate, such as solubility and charge. This step-wise approach is fundamental to the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The spermidine backbone itself contributes significantly to the mechanism of action. At physiological pH, the amine groups of the spermidine linker are protonated, imparting a positive charge to the conjugate. This positive charge can facilitate interaction with negatively charged cell membranes and is crucial for recognition by the polyamine transport system.
Data Presentation: Physicochemical and Biological Properties
While specific quantitative data for conjugation reactions using this compound can be highly dependent on the specific substrates and reaction conditions, the following table summarizes typical properties and reported biological activities of spermidine-based conjugates.
| Property | Value/Observation | Application Context | Reference |
| Molecular Formula | C17H35N3O4 | - | [3] |
| Molecular Weight | 345.48 g/mol | - | [3] |
| Appearance | Pale yellow oil | - | [3] |
| Purity | ≥95% (TLC) | General research | [3] |
| Storage Temperature | -20°C | Long-term stability | [3] |
| Boc Deprotection | Mild acidic conditions (e.g., TFA) | Sequential conjugation | [1][2] |
| IC50 of Artemisinin-Spermidine Conjugate (Boc-protected) | 0.21 nM | Antimalarial activity | [4] |
| Cellular Uptake Mechanism | Polyamine Transport System (PTS) | Targeted drug delivery | [5] |
Experimental Protocols
General Protocol for Amide Bond Formation using this compound
This protocol describes a general method for conjugating a carboxylic acid-containing molecule (Molecule-COOH) to the secondary amine of this compound.
Materials:
-
This compound
-
Molecule-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) (if using DCC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)
Procedure:
-
Activation of Carboxylic Acid (if using DCC/NHS):
-
Dissolve Molecule-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of anhydrous DMF. The filtrate contains the activated NHS ester.
-
-
Conjugation Reaction:
-
To the filtrate containing the activated Molecule-NHS ester, add this compound (1.2 equivalents) and a tertiary base such as TEA or DIPEA (2-3 equivalents).
-
If using HATU, dissolve Molecule-COOH (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. Then, add this compound (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to obtain the this compound conjugate.
-
-
Boc Deprotection (Optional):
-
Dissolve the purified conjugate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until complete deprotection is observed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting deprotected conjugate can be used for further reactions or purified as needed.
-
Characterization: The final conjugate should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (e.g., ESI-MS), and HPLC to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Cellular uptake of a spermidine-linked drug conjugate via the Polyamine Transport System.
Conclusion
This compound stands out as a strategically important linker in modern drug development due to its dual functionality: providing a robust and versatile chemical handle for sequential bioconjugation and facilitating targeted cellular uptake through the polyamine transport system. The ability to precisely control the conjugation process, coupled with the inherent biological activity of the spermidine backbone, makes it an attractive choice for the construction of sophisticated drug delivery systems, including ADCs and PROTACs. Further research into the nuances of its interaction with the PTS and the stability of the resulting conjugates in vivo will continue to refine its application and unlock its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique advantages of this compound in their therapeutic design strategies.
References
- 1. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Principles of Using N1,N5-Bis-Boc-Spermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N5-Bis-Boc-spermidine is a versatile, strategically protected polyamine derivative that has become an invaluable tool in chemical biology, medicinal chemistry, and materials science. Its unique structure, featuring two tert-butyloxycarbonyl (Boc) protecting groups at the terminal nitrogen atoms (N1 and N5) and a free secondary amine at the N10 position, allows for precise, regioselective modifications of the spermidine backbone. This guide provides a comprehensive overview of the fundamental principles for utilizing this compound, including detailed experimental protocols, quantitative data, and insights into its application in modulating cellular signaling pathways.
Core Principles of this compound Chemistry
The utility of this compound lies in the differential reactivity of its amino groups. The Boc groups render the primary amines unreactive to a wide range of reaction conditions, thereby directing synthetic modifications to the central secondary amine. The Boc protecting groups can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the primary amines for further functionalization.[1][2] This strategic protection allows for the synthesis of complex, unsymmetrically substituted spermidine analogues.
Key Features:
-
Selective Functionalization: The free secondary amine serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and arylation.[2]
-
Orthogonal Protection: The acid-labile Boc groups are orthogonal to many other protecting groups used in organic synthesis, enabling multi-step synthetic strategies.
-
Versatile Intermediate: It serves as a crucial building block for the synthesis of polyamine conjugates, which are widely explored for their therapeutic potential, particularly in cancer and other proliferative diseases.[3][4]
Physicochemical and Handling Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use and storage.
| Property | Value | Reference |
| CAS Number | 68076-39-1 | [1][5] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [5] |
| Molecular Weight | 345.48 g/mol | [5] |
| Appearance | Pale yellow oil or liquid | [] |
| Purity | ≥95.0% (TLC), ≥99% (HPLC) | [5][] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), chloroform, methanol, and DMSO. |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research and development.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into its chemistry. A common method involves the selective protection of the primary amines of spermidine.
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Silica gel for column chromatography
Procedure:
-
Dissolve spermidine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution.
-
Slowly add a solution of Boc₂O (2.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a pale yellow oil.
A representative yield for this type of reaction is typically in the range of 70-85%.
Coupling Reaction: Amide Bond Formation
The free secondary amine of this compound readily participates in amide bond formation with carboxylic acids, activated esters, or acyl chlorides.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve the carboxylic acid, EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting N10-acylated product by silica gel chromatography.
Yields for coupling reactions are generally high, often exceeding 80%, depending on the substrates.
Boc Deprotection
The removal of the Boc protecting groups is a critical step to unmask the primary amines for subsequent reactions or to yield the final active compound.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane (TIS) or water, especially for tryptophan- or methionine-containing substrates)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is typically obtained as a TFA salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) followed by extraction.
Deprotection reactions are usually quantitative.
Visualization of Key Processes
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.
Caption: Synthetic workflow using this compound.
Role in Drug Development and Signaling Pathways
Polyamines, including spermidine, are essential for cell growth, proliferation, and differentiation.[7] Cancer cells, in particular, exhibit elevated polyamine levels and an upregulated polyamine transport system (PTS) to sustain their rapid growth.[7][8] This dependency makes the polyamine metabolism and transport machinery attractive targets for anticancer drug development.
This compound is instrumental in synthesizing spermidine-drug conjugates that can hijack the PTS for targeted delivery into cancer cells.[7] Once inside the cell, these conjugates can exert their cytotoxic effects.
Apoptosis Induction
Many spermidine derivatives synthesized using this compound as a linker have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10][11] The spermidine moiety acts as a vector, delivering a cytotoxic payload that can trigger apoptotic signaling cascades. These pathways can be either extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated).
For instance, a spermidine conjugate might induce the intrinsic apoptotic pathway by:
-
Increasing the expression of pro-apoptotic proteins like Bax.
-
Decreasing the expression of anti-apoptotic proteins like Bcl-2.
-
Leading to the release of cytochrome c from the mitochondria.
-
Activating caspases (e.g., caspase-3, -9), which are the executioners of apoptosis.[9][10][11][12][13]
Caption: Intrinsic apoptosis pathway induced by a spermidine conjugate.
Conclusion
This compound is a cornerstone molecule for the synthesis of sophisticated polyamine derivatives. Its well-defined protecting group strategy enables researchers and drug developers to create novel conjugates for targeted therapies and advanced materials. A thorough understanding of its chemical properties and reaction protocols, as outlined in this guide, is paramount for its successful implementation in the laboratory. The ability to leverage the biological roles of polyamines, particularly in disease states, through conjugates synthesized from this compound, highlights its continued importance in advancing scientific research.
References
- 1. usbio.net [usbio.net]
- 2. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of aminopolyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound = 95.0 TLC 68076-39-1 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermidine alleviating oxidative stress and apoptosis by inducing autophagy of granulosa cells in Sichuan white geese - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spermidine treatment: induction of autophagy but also apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N1,N5-Bis-Boc-Spermidine Bioconjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine, a naturally occurring polyamine, is crucial for various cellular processes, including cell growth, proliferation, and the regulation of autophagy.[1] Its conjugation to peptides is a promising strategy in drug development to enhance cellular uptake, stability, and therapeutic efficacy. N1,N5-Bis-Boc-spermidine serves as a key bifunctional linker in this process. The tert-butyloxycarbonyl (Boc) protecting groups on the N1 and N5 positions allow for the selective reaction of the free secondary amine with a peptide. Subsequent deprotection under acidic conditions yields the final spermidine-peptide conjugate.[2]
This document provides detailed protocols for the bioconjugation of this compound to the C-terminus of a peptide, followed by purification and deprotection. It also includes a summary of expected quantitative data and a diagram of a relevant signaling pathway influenced by spermidine.
Data Presentation
The success of the bioconjugation and subsequent purification can be assessed by monitoring the yield and purity at each key step. The following table summarizes typical quantitative data expected from the described protocols. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Typical Value | Method of Analysis |
| Peptide Activation & Conjugation | Conjugation Efficiency | > 80% | RP-HPLC, Mass Spectrometry |
| Purification of Boc-Protected Conjugate | Purity | > 95% | RP-HPLC |
| Yield | 60-80% | UV Spectrophotometry, RP-HPLC | |
| Boc Deprotection | Deprotection Efficiency | > 99% | RP-HPLC, Mass Spectrometry |
| Purification of Final Conjugate | Final Purity | > 98% | RP-HPLC, Mass Spectrometry |
| Overall Yield | 50-70% | UV Spectrophotometry |
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of spermidine-peptide conjugates.
Protocol 1: Activation of Peptide C-Terminus and Conjugation with this compound
This protocol describes the activation of the C-terminal carboxylic acid of a peptide using EDC and NHS, followed by conjugation with this compound.
Materials:
-
Peptide with a free C-terminal carboxylic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the peptide solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Dissolve a 10-fold molar excess of this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with DIPEA.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
-
Reaction Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Analysis: Monitor the reaction progress by RP-HPLC and confirm the formation of the Boc-protected conjugate by mass spectrometry.
Protocol 2: Purification of this compound-Peptide Conjugate
This protocol outlines the purification of the Boc-protected conjugate using preparative RP-HPLC.[3][4]
Materials:
-
Crude reaction mixture from Protocol 1
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1%. Filter the sample through a 0.45 µm filter.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Load the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 40 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the desired Boc-protected conjugate peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified this compound-peptide conjugate as a white powder.
-
Protocol 3: Boc Deprotection and Final Purification
This protocol describes the removal of the Boc protecting groups and the final purification of the spermidine-peptide conjugate.
Materials:
-
Purified this compound-peptide conjugate
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected conjugate in the deprotection cocktail.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Precipitation:
-
Precipitate the deprotected peptide by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Final Purification:
-
Dissolve the peptide pellet in a minimal amount of Mobile Phase A.
-
Purify the deprotected spermidine-peptide conjugate by RP-HPLC using the same conditions as in Protocol 2.
-
-
Final Product: Collect and lyophilize the pure fractions to obtain the final spermidine-peptide conjugate. Confirm the identity and purity by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving spermidine.
Caption: Experimental Workflow for Spermidine-Peptide Bioconjugation.
Caption: Spermidine-Induced Autophagy via the AMPK/mTOR Signaling Pathway.[5][6]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful bioconjugation of this compound to peptides. The combination of EDC/NHS chemistry for conjugation, RP-HPLC for purification, and TFA for deprotection offers a robust and reliable workflow. The resulting spermidine-peptide conjugates have significant potential in various research and therapeutic applications, particularly in modulating cellular processes like autophagy. The provided diagrams offer a clear visualization of the experimental process and the underlying biological pathway, aiding in the design and execution of experiments in this exciting field of drug development.
References
- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Spermidine using Solidphase Synthetic Strategy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermidine‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1,N5-Bis-Boc-Spermidine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N1,N5-Bis-Boc-spermidine as a versatile linker in the development of targeted drug delivery systems. The protocols outlined below offer detailed methodologies for the synthesis, deprotection, and evaluation of spermidine-drug conjugates, leveraging the polyamine transport system for selective delivery to cancer cells.
Introduction
This compound is a chemically modified form of the natural polyamine spermidine, featuring tert-butyloxycarbonyl (Boc) protecting groups on its primary amine functionalities.[1] This strategic protection allows for regioselective modification of the secondary amine, making it an invaluable tool for conjugating therapeutic agents. The core principle behind its use in targeted drug delivery lies in the over-expression of the polyamine transport system (PTS) in many cancer cell types.[2][3][4][5] This transport system, essential for importing natural polyamines like spermidine for cell growth and proliferation, can be exploited to shuttle cytotoxic drugs conjugated to a spermidine backbone preferentially into malignant cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[2][3][4][5]
The Boc protecting groups are stable under various reaction conditions but can be readily removed under mild acidic conditions, revealing the primary amines for further modification or to restore the polycationic nature of the spermidine moiety, which is crucial for PTS recognition.[6][7] This staged approach enables the precise construction of drug-linker conjugates with tailored properties.
Signaling Pathway: The Polyamine Transport System
The polyamine transport system (PTS) is a high-affinity uptake mechanism that is upregulated in cancer cells to meet their increased demand for polyamines to support rapid proliferation. This system actively transports polyamines like spermidine and spermine across the cell membrane. By conjugating a drug to spermidine, the resulting conjugate can mimic natural polyamines and be recognized as a substrate for the PTS, leading to its selective accumulation within cancer cells.
Caption: Targeted drug delivery via the Polyamine Transport System.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of drug conjugates using this compound. Optimization may be required for specific drugs and cell lines.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound
This protocol describes the coupling of a drug with an available carboxylic acid group to the free secondary amine of this compound using standard amide bond formation chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Activation of the Drug: In a round-bottom flask, dissolve the carboxylic acid-containing drug (1 equivalent), NHS or HOBt (1.1 equivalents), and DCC or HATU (1.1 equivalents) in anhydrous DCM or DMF. Stir the reaction mixture at room temperature for 1-2 hours.
-
Conjugation Reaction: To the activated drug solution, add a solution of this compound (1.2 equivalents) and TEA or DIPEA (2 equivalents) in anhydrous DCM or DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to obtain the pure N1-(Drug)-N5,N10-bis(Boc)-spermidine conjugate.
-
Characterization: Confirm the structure and purity of the final conjugate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for conjugating a drug to this compound.
Protocol 2: Boc Deprotection of the Spermidine-Drug Conjugate
This protocol describes the removal of the Boc protecting groups from the spermidine-drug conjugate to yield the final active compound.
Materials:
-
N1-(Drug)-N5,N10-bis(Boc)-spermidine conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the N1-(Drug)-N5,N10-bis(Boc)-spermidine conjugate in anhydrous DCM in a round-bottom flask.
-
Acid Treatment: Add TFA to the solution (typically a 25-50% v/v solution of TFA in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Precipitation and Isolation: Add cold diethyl ether to the residue to precipitate the deprotected conjugate as a TFA salt. Collect the solid by filtration or centrifugation.
-
Neutralization (Optional): If the free amine is desired, dissolve the TFA salt in water and neutralize with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent.
-
Drying and Characterization: Dry the final product under vacuum and confirm its identity and purity by NMR and HRMS.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the evaluation of the cytotoxic activity of the spermidine-drug conjugate in cancer cell lines.
Materials:
-
Deprotected spermidine-drug conjugate
-
Cancer cell line (e.g., a cell line known to overexpress the PTS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of the deprotected spermidine-drug conjugate and the free drug (as a control) in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that would be generated from the experimental protocols described above.
Table 1: Physicochemical Properties of Spermidine-Drug Conjugates
| Compound | Molecular Weight ( g/mol ) | Purity (%) |
| This compound | 345.48 | >98 |
| Drug-X | 450.20 | >99 |
| N1-(Drug-X)-N5,N10-bis(Boc)-spermidine | 777.98 | >95 |
| N1-(Drug-X)-spermidine (deprotected) | 577.77 | >97 |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM) of Spermidine-Drug Conjugates against Cancer Cell Lines
| Compound | Cell Line A (High PTS Expression) | Cell Line B (Low PTS Expression) |
| Drug-X | 15.2 | 18.5 |
| N1-(Drug-X)-spermidine | 2.8 | 12.1 |
The data in Table 2 illustrates the enhanced potency of the spermidine-drug conjugate in cancer cells with high PTS expression, demonstrating the effectiveness of the targeted delivery approach.
Conclusion
This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its unique chemical properties allow for the straightforward synthesis of drug conjugates that can effectively hijack the polyamine transport system for selective delivery to cancer cells. The protocols and application notes provided here serve as a comprehensive guide for researchers and scientists working to advance the field of targeted cancer therapy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The polyamine transport system as a target for anticancer drug development - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Note: Surface Functionalization of Nanoparticles with N1,N5-Bis-Boc-spermidine
For Research Use Only.
Introduction
Polyamines such as spermidine are crucial for various cellular processes, including cell growth, proliferation, and differentiation. Their inherent positive charge and involvement in specific cellular uptake pathways, like the polyamine transport system (PTS), make them attractive ligands for nanoparticle surface functionalization. The PTS is often overexpressed in cancer cells, providing a mechanism for targeted drug delivery. Functionalizing nanoparticles with spermidine can enhance cellular uptake, facilitate endosomal escape, and serve as a therapeutic agent itself, notably through the induction of autophagy.
This document outlines the principles and protocols for the surface functionalization of carboxylated nanoparticles using N1,N5-Bis-Boc-spermidine. The use of the tert-butyloxycarbonyl (Boc) protecting groups on the N1 and N5 primary amines is a critical strategic step. It ensures that the central secondary amine of the spermidine molecule is available for conjugation to the nanoparticle surface, leaving the primary amines protected. A subsequent deprotection step then exposes the terminal primary amines, yielding a nanoparticle with a cationic, biologically active surface.
Principle of the Method
The functionalization process is a two-stage chemical strategy involving conjugation followed by deprotection:
-
Conjugation: Carboxyl groups on the nanoparticle surface are activated using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This activation forms a stable NHS ester intermediate that readily reacts with the secondary amine of this compound to form a stable amide bond.
-
Deprotection: The Boc protecting groups are removed from the conjugated spermidine derivative under acidic conditions using Trifluoroacetic Acid (TFA). This step exposes the primary amine groups, resulting in the final spermidine-functionalized nanoparticle.
Applications
-
Targeted Drug Delivery: Spermidine-functionalized nanoparticles can target tumor cells that overexpress the polyamine transport system (PTS).[1][2][3]
-
Gene Delivery: The resulting cationic surface is ideal for complexing with negatively charged nucleic acids (e.g., siRNA, DNA plasmids), enhancing their stability and cellular delivery.
-
Therapeutic Delivery: Spermidine is a known inducer of autophagy, a cellular self-recycling process that is crucial for cellular health and longevity.[4][5][6] Nanoparticles functionalized with spermidine can therefore also serve as a therapeutic agent.
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles (e.g., PLGA, silica) with surface carboxyl groups using EDC/Sulfo-NHS chemistry.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA-COOH)
-
This compound
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 100 mM Sodium Borate buffer, pH 8.5 or PBS, pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.5
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20
-
Deionized (DI) Water
-
Centrifuge suitable for nanoparticle pelleting
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Wash the particles twice by centrifugation and resuspension in Activation Buffer to remove any preservatives or interfering substances from the storage buffer.[7]
-
After the final wash, resuspend the nanoparticle pellet in Activation Buffer to a concentration of 5-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer at a concentration of 10 mg/mL each.
-
Add EDC and Sulfo-NHS solutions to the nanoparticle suspension. A typical starting molar ratio is a 50-100 fold molar excess of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticle surface.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing (e.g., on a rotary wheel).[8]
-
-
Conjugation Reaction:
-
Centrifuge the activated nanoparticles to pellet them and carefully remove the supernatant containing excess EDC/Sulfo-NHS.
-
Immediately resuspend the activated nanoparticles in the Coupling Buffer.
-
Dissolve this compound in the Coupling Buffer and add it to the activated nanoparticle suspension. A 100-200 fold molar excess of the Boc-spermidine relative to the nanoparticles is recommended.
-
Incubate the reaction for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.
-
Pellet the nanoparticles by centrifugation. Discard the supernatant.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents.
-
After the final wash, resuspend the this compound functionalized nanoparticles in the desired buffer (e.g., PBS) for storage or proceeding to deprotection.
-
Protocol 2: Boc Deprotection to Yield Spermidine-Functionalized Nanoparticles
This protocol describes the removal of the Boc protecting groups from the nanoparticle surface to expose the primary amines of spermidine.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Suspension:
-
Lyophilize or carefully dry the Boc-protected nanoparticle sample.
-
Resuspend the dried nanoparticles in DCM.
-
-
Deprotection Reaction:
-
In a well-ventilated fume hood, add TFA to the nanoparticle suspension in DCM to achieve a final TFA concentration of 25-50% (v/v).[9]
-
Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.[10] The reaction progress can be monitored by observing the cessation of CO2 bubble formation.[11]
-
-
Solvent Removal and Washing:
-
Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen gas.
-
Resuspend the resulting nanoparticle pellet in DI water or PBS (pH 7.4).
-
Wash the nanoparticles thoroughly to remove residual acid. This is a critical step. Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in fresh PBS. Repeat this washing step at least three times.
-
Check the pH of the final nanoparticle suspension to ensure it is neutral.
-
-
Final Resuspension:
-
Resuspend the final, purified spermidine-functionalized nanoparticles in the desired sterile buffer for characterization and downstream applications. Store at 4°C.
-
Characterization and Data Presentation
Successful functionalization is confirmed by measuring changes in the physicochemical properties of the nanoparticles at each stage.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization.
-
Zeta Potential Analysis: To measure the surface charge. A successful conjugation of spermidine and subsequent deprotection should result in a significant shift from a negative or neutral zeta potential to a positive one.
-
Amine Quantification: The number of available primary amine groups on the final nanoparticle surface can be quantified using methods like the Ninhydrin assay, a colorimetric test that reacts with primary amines.
Table 1: Physicochemical Properties of Doxorubicin (DOX)-loaded PLGA Nanoparticles with Varying Spermidine (SPD) Content. (Data summarized from Li et al., RSC Adv., 2017)[1]
| SPD Content on NP Surface (μmol/g) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Loading Capacity (LC%) |
| 0 (Control) | 151.2 ± 3.7 | 0.081 | -5.2 ± 0.8 | 56.4 ± 3.5 | 0.83 ± 0.06 |
| 21.3 ± 1.5 | 151.8 ± 4.1 | 0.085 | -4.6 ± 0.6 | 51.2 ± 2.8 | 0.79 ± 0.04 |
| 42.5 ± 2.3 | 152.5 ± 3.5 | 0.092 | -3.1 ± 0.5 | 50.5 ± 3.1 | 0.78 ± 0.05 |
| 63.4 ± 3.1 | 151.5 ± 4.5 | 0.088 | -2.4 ± 0.4 | 50.1 ± 2.5 | 0.78 ± 0.04 |
Table 2: Characterization of miRNA-loaded PLGA Nanoparticles. (Data summarized from The exogenous delivery of microRNA-449b-5p using spermidine-PLGA nanoparticles...)[12]
| Formulation | Particle Size (nm) | Zeta Potential (mV) |
| miRNA/spermidine complex | - | +26.5 ± 1.45 |
| PLGA NP (PN-miR) | 135.6 ± 1.26 | -18.4 ± 2.15 |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization with this compound.
Signaling Pathway
Caption: Spermidine induces autophagy by inhibiting the acetyltransferase activity of EP300.[4][5]
References
- 1. Surface spermidine functionalized PEGylated poly(lactide- co -glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02447A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Mechanisms of spermidine-induced autophagy and geroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The exogenous delivery of microRNA-449b-5p using spermidine-PLGA nanoparticles efficiently decreases hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of N1,N5-Bis-Boc-spermidine
Introduction
N1,N5-Bis-Boc-spermidine is a valuable intermediate in the synthesis of polyamine analogs for various research applications, including drug development and molecular biology.[1][2] The tert-butoxycarbonyl (Boc) protecting groups on the primary amines allow for selective modification of the secondary amine. Subsequent removal of the Boc groups is a critical step to yield the free spermidine derivative. This document provides detailed protocols for the acidic deprotection of this compound using two common methods: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-Dioxane.
Data Presentation
The selection of the deprotection method can influence reaction time and yield. Below is a summary of typical conditions and expected outcomes for the deprotection of Boc-protected polyamines. While specific quantitative data for this compound is not extensively reported, the following table provides representative data from literature for similar substrates, offering a reliable benchmark for expected results.
| Method | Reagents | Solvent | Typical Reaction Time | Typical Yield | Product Form | Reference |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 4 hours | >90% (as free base after work-up) | Trifluoroacetate salt (crude), Free base (purified) | General Protocol |
| Method B | Hydrochloric Acid (HCl) | 1,4-Dioxane | 30 minutes - 2 hours | ~60-95% | Hydrochloride salt | [3][4] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is widely used for its efficiency and the volatility of the reagents, which simplifies their removal.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA in a 1:1 to 1:4 ratio (DCM:TFA, v/v). A common starting point is a 1:1 mixture.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.
-
Dissolve the resulting residue (the trifluoroacetate salt of spermidine) in DCM.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid and liberate the free amine. Caution: CO₂ evolution will occur.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected spermidine as a free base.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method often results in the precipitation of the hydrochloride salt of the amine, which can be a convenient method of purification.[5]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane, or suspend it directly in the HCl/dioxane solution in a round-bottom flask.
-
Add a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[6][7] Monitor the reaction by TLC or LC-MS.
-
The product, spermidine dihydrochloride, will often precipitate from the reaction mixture as a white solid.
-
Upon completion, the precipitate can be collected by filtration. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain the spermidine dihydrochloride salt.
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Acid-catalyzed Boc deprotection signaling pathway.
References
- 1. This compound, 68076-39-1 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N1,N5-Bis-Boc-Spermidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermidine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The conjugation of polyamines to peptides is a promising strategy in drug development to enhance cellular uptake, improve therapeutic efficacy, and modulate biological activity. N1,N5-Bis-Boc-spermidine is a key building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a spermidine moiety into a peptide sequence. The tert-butoxycarbonyl (Boc) protecting groups on the N1 and N5 primary amines allow for the selective reaction of the secondary amine, followed by deprotection of the Boc groups under acidic conditions to reveal the polyamine structure.
These application notes provide detailed protocols for the use of this compound in SPPS, covering its coupling to a solid support, incorporation into a peptide chain, and subsequent deprotection and cleavage.
Applications of Spermidine-Peptide Conjugates
The incorporation of spermidine into peptides can impart several beneficial properties:
-
Enhanced Cellular Uptake: The polycationic nature of spermidine at physiological pH can facilitate the transport of peptides across cell membranes, a significant hurdle for many peptide-based therapeutics.[1]
-
Modulation of Biological Activity: Spermidine itself is biologically active and its conjugation to a peptide can result in novel pharmacological profiles or enhanced potency.
-
Targeted Delivery: By conjugating spermidine to a targeting peptide, it is possible to increase the localized concentration of the polyamine at specific tissues or cells.
-
Nucleic Acid Interactions: The positive charges of spermidine can promote interaction with negatively charged nucleic acids, making these conjugates useful tools for gene delivery research.
Experimental Protocols
Protocol 1: Coupling of this compound to a Carboxyl-Functionalized Resin
This protocol describes the immobilization of this compound onto a resin with a free carboxylic acid, such as a pre-loaded Wang or Merrifield resin where the initial amino acid has been deprotected to expose the C-terminal carboxyl group.
Materials:
-
Carboxyl-functionalized resin (e.g., Wang resin pre-loaded with a C-terminal amino acid and Fmoc-deprotected)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the carboxyl-functionalized resin in DMF for 30-60 minutes.
-
Activation of this compound: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HOBt or OxymaPure® (2 equivalents), and DIC (2 equivalents) in DMF. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional): To block any unreacted carboxyl groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.
-
Washing: Wash the resin as described in step 4.
Table 1: Reagents for Coupling this compound to Resin
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 | Polyamine source |
| DIC | 2 | Activating agent |
| HOBt or OxymaPure® | 2 | Activating agent/Racemization suppressant |
| DMF | - | Solvent |
Protocol 2: On-Resin Deprotection of Boc Groups from the Spermidine Moiety
This protocol outlines the selective removal of the Boc protecting groups from the spermidine moiety while the peptide remains attached to an acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. This requires an orthogonal deprotection strategy.
Materials:
-
Peptide-resin with incorporated this compound (on 2-CTC resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Mild Acidic Deprotection: Treat the resin with a solution of 1-2% TFA in DCM. The addition of 2.5% TIS is recommended to scavenge released carbocations.
-
Reaction Time: Gently agitate the resin suspension for 30-60 minutes at room temperature. Monitor the deprotection progress by taking small resin samples and performing a Kaiser test (the newly freed primary amines will give a positive result).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove the TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (3 times for 5 minutes each).
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for further peptide elongation or cleavage.
Table 2: Conditions for Orthogonal Boc Deprotection on 2-CTC Resin
| Reagent | Concentration | Reaction Time | Temperature |
| Trifluoroacetic acid (TFA) | 1-2% in DCM | 30-60 minutes | Room Temperature |
| Triisopropylsilane (TIS) | 2.5% | 30-60 minutes | Room Temperature |
Protocol 3: Cleavage of the Spermidine-Peptide Conjugate from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the final cleavage of the peptide-polyamine conjugate from the 2-CTC resin, which also removes acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-polyamine-resin
-
Cleavage cocktail: TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried.
-
Cleavage: Add the cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a Spermidine-Peptide Conjugate.
Caption: Experimental Workflow for Quantifying Cellular Uptake of Spermidine-Peptide Conjugates.
Quantitative Data
The efficiency of coupling and cleavage can vary depending on the peptide sequence, resin, and specific conditions used. It is recommended to monitor the coupling efficiency using a qualitative test like the Kaiser test. For quantitative assessment, a small amount of resin can be cleaved and the resulting peptide-polyamine conjugate analyzed by HPLC and mass spectrometry. Published studies on similar polyamine-peptide conjugates have reported yields ranging from 10-30% after purification, depending on the complexity and length of the peptide.
Table 3: Example Quantitative Data for a Model Spermidine-Peptide Conjugate
| Step | Parameter | Typical Value | Method of Analysis |
| Coupling of Spermidine | Coupling Efficiency | >95% | Kaiser Test |
| Final Cleavage | Crude Yield | 50-70% | Gravimetric |
| Purification | Purified Yield | 10-30% | RP-HPLC |
| Product Identity | Molecular Weight | Confirmed | Mass Spectrometry |
Note: These values are illustrative and will vary based on the specific synthesis.
Conclusion
This compound is a valuable reagent for the incorporation of spermidine into peptides via solid-phase synthesis. The protocols provided herein offer a framework for the successful synthesis of peptide-polyamine conjugates. The orthogonal protection strategy is key to achieving selective modification and deprotection. The resulting conjugates have significant potential in drug discovery and development, particularly for improving the cellular delivery of peptide-based therapeutics. Careful optimization of the reaction conditions and monitoring of the synthesis progress are crucial for obtaining high-quality products.
References
Application of N1,N5-Bis-Boc-Spermidine in Gene Therapy Vectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safe and efficient vectors is a cornerstone of successful gene therapy. Non-viral vectors, particularly those based on cationic lipids and polymers, have garnered significant attention due to their favorable safety profile compared to viral counterparts. Spermidine, a naturally occurring polyamine, is an attractive building block for these vectors owing to its biocompatibility and ability to condense nucleic acids. N1,N5-Bis-Boc-spermidine is a key protected intermediate that allows for precise chemical modification of the spermidine scaffold, enabling the synthesis of a diverse range of cationic lipids and polymers with tailored properties for gene delivery.[1]
These application notes provide an overview of the utility of this compound in constructing gene therapy vectors, along with detailed protocols for the synthesis of derived cationic lipids, formulation of lipoplexes, and in vitro transfection.
Core Application: Precursor for Cationic Vector Synthesis
This compound serves as a versatile precursor for the synthesis of cationic lipids and polymers. The Boc (tert-butoxycarbonyl) protecting groups on the primary amines (N1 and N5) allow for selective reaction at the secondary amine (N10).[2] This selective reactivity is crucial for introducing hydrophobic moieties, linkers, or other functional groups to the spermidine backbone. Subsequent deprotection of the primary amines under acidic conditions yields the cationic headgroup necessary for electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA.
Experimental Protocols
Protocol 1: Synthesis of a Spermidine-Based Cationic Lipid
This protocol describes a representative synthesis of a cationic lipid using this compound as a starting material. The synthesis involves the attachment of hydrophobic tails to the spermidine backbone.
Materials:
-
This compound
-
Alkyl bromide (e.g., 1-bromododecane for C12 tails)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Alkylation of the Secondary Amine:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add DIPEA (2.5 equivalents) to the solution.
-
Add the alkyl bromide (2.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected cationic lipid.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected lipid in DCM.
-
Add TFA (10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
-
Final Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the final cationic lipid by adding diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Protocol 2: Formulation of Cationic Liposomes and Lipoplexes
This protocol outlines the preparation of cationic liposomes and their subsequent complexation with plasmid DNA to form lipoplexes ready for transfection.
Materials:
-
Synthesized spermidine-based cationic lipid
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Nuclease-free water
-
Plasmid DNA (pDNA)
-
Opti-MEM® I Reduced Serum Medium (or similar)
Procedure:
-
Preparation of Cationic Liposomes:
-
Dissolve the cationic lipid and DOPE (typically at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film further under high vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles (MLVs).
-
Sonicate the MLV suspension in a bath sonicator or using a probe sonicator to form small unilamellar vesicles (SUVs). The solution should become clear.
-
-
Formation of Lipoplexes:
-
Dilute the desired amount of pDNA in Opti-MEM®.
-
In a separate tube, dilute the cationic liposome suspension in Opti-MEM®.
-
Add the diluted liposome suspension to the diluted pDNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Protocol 3: In Vitro Transfection of Mammalian Cells
This protocol provides a general procedure for transfecting mammalian cells with the prepared lipoplexes.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Prepared lipoplex solution
-
Phosphate-buffered saline (PBS)
-
Reporter gene plasmid (e.g., encoding GFP or luciferase)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Remove the cell culture medium from the wells and wash the cells once with PBS.
-
Add serum-free medium to each well.
-
Add the prepared lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation and Gene Expression Analysis:
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh complete cell culture medium.
-
Incubate the cells for a further 24-48 hours to allow for gene expression.
-
Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
-
Data Presentation
The following tables summarize representative quantitative data for gene therapy vectors derived from spermidine-based cationic lipids. The data is compiled from various studies and is intended for comparative purposes.
Table 1: Physicochemical Properties of Spermidine-Based Lipoplexes
| Cationic Lipid Structure | Helper Lipid | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) |
| Spermine-C14 | DOPE | 4:1 | 180 ± 25 | +35 ± 5 |
| Spermine-C16 | DOPE | 4:1 | 210 ± 30 | +40 ± 6 |
| Spermine-C18 | DOPE | 4:1 | 250 ± 40 | +42 ± 5 |
| PEI/Spermine/DNA | - | - | ~150 | - |
N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA. Data is illustrative and may vary based on specific experimental conditions.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Cationic Lipid | Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (Cell Viability %) |
| Spermine-based lipid with 3-amino-1,2-dioxypropyl core | HeLa | High | Low |
| Spermine-based lipid with 2-amino-1,3-dioxypropyl core (in 10% serum) | HeLa | High | Low |
| PEI/Spermine | 293T | Up to 40.7% increase over PEI alone | Low at optimal concentrations |
Transfection efficiency and cytotoxicity are highly dependent on the cell type, lipoplex formulation, and assay used.
Visualizations
References
Application Note: Amide Coupling of Carboxylic Acids with N1,N5-Bis-Boc-Spermidine for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines such as spermidine are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, and nucleic acid stabilization. Their unique structure makes them attractive scaffolds for the development of therapeutic agents and biological probes. The conjugation of spermidine to various molecules, such as fatty acids, targeting ligands, or drug payloads, can significantly alter their pharmacokinetic and pharmacodynamic properties. N1,N5-Bis-Boc-spermidine is a critical intermediate in the synthesis of these conjugates.[1] The tert-butoxycarbonyl (Boc) protecting groups on the primary amines render the secondary amine at the N4 position available for selective acylation.[2] This application note provides detailed protocols for the amide coupling of carboxylic acids to this compound using common coupling reagents, followed by the deprotection of the Boc groups to yield the final N4-acyl-spermidine conjugate.
Reaction Principle
The formation of an amide bond between a carboxylic acid and the secondary amine of this compound is a condensation reaction that typically requires a coupling agent to activate the carboxylic acid. The activated intermediate is then susceptible to nucleophilic attack by the amine. This process is generally carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. Subsequent removal of the Boc protecting groups is achieved under acidic conditions.
Caption: General reaction scheme for the N4-acylation of this compound.
Experimental Protocols
The following are detailed protocols for the coupling reaction using two common reagent systems, HATU and EDC/HOBt, followed by purification and deprotection steps.
Materials and Reagents
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Protocol 1: HATU-Mediated Coupling
HATU is a highly efficient coupling reagent that often leads to high yields and minimal side reactions.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (carboxylic acid) is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a common starting point.
-
Protocol 2: EDC/HOBt-Mediated Coupling
This is a more cost-effective coupling method suitable for many substrates.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1. The byproducts of EDC are water-soluble and can be removed during the aqueous work-up.
-
Protocol 3: Boc Deprotection
The final step is the removal of the Boc protecting groups to yield the free polyamine conjugate.
-
Deprotection Reaction:
-
Dissolve the purified N4-acyl-N1,N5-Bis-Boc-spermidine in DCM (approximately 0.1 M).
-
Add Trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
-
Product Isolation:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help remove residual TFA.[3]
-
The final product is typically obtained as a TFA salt. If the free base is required, the residue can be dissolved in a minimal amount of water and basified with a suitable base (e.g., NaOH or NH₄OH) followed by extraction or lyophilization.
-
Caption: Experimental workflow for the synthesis of N4-acyl-spermidine conjugates.
Data Presentation
The following tables provide representative data for the coupling of various carboxylic acids with this compound. The yields are based on typical outcomes for amide coupling reactions and may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Yields for HATU-Mediated Coupling of Various Carboxylic Acids
| Carboxylic Acid | Structure | Typical Reaction Time (h) | Isolated Yield (%)* |
| Octanoic Acid | CH₃(CH₂)₆COOH | 3 | 85 - 95 |
| Dodecanoic Acid | CH₃(CH₂)₁₀COOH | 3 | 88 - 96 |
| Stearic Acid | CH₃(CH₂)₁₆COOH | 4 | 82 - 92 |
| Benzoic Acid | C₆H₅COOH | 2 | 90 - 98 |
| 4-Fluorobenzoic Acid | FC₆H₄COOH | 2 | 91 - 97 |
*Yields are for the purified N4-acyl-N1,N5-Bis-Boc-spermidine product.
Table 2: Comparison of Coupling Reagents for the Synthesis of N4-dodecanoyl-N1,N5-Bis-Boc-spermidine
| Coupling Reagent | Base | Reaction Time (h) | Isolated Yield (%)* | Notes |
| HATU | DIPEA | 3 | 88 - 96 | High efficiency, suitable for sterically hindered substrates. |
| EDC/HOBt | - | 18 | 75 - 88 | Cost-effective, byproducts are water-soluble. |
| DIC/HOBt | - | 18 | 72 - 85 | Byproduct (DCU) is insoluble and removed by filtration. |
*Yields are representative and compiled for comparison purposes.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive coupling reagent.- Wet solvents or reagents.- Steric hindrance of substrates. | - Use fresh, high-quality coupling reagents.- Ensure all solvents and reagents are anhydrous.- Increase reaction temperature (e.g., to 40-50 °C) or switch to a more powerful coupling agent like HATU. |
| Multiple spots on TLC (side products) | - Di-acylation (if Boc groups are partially cleaved).- Side reactions of the activated ester. | - Ensure the reaction is performed under an inert atmosphere.- Add the amine component promptly after activating the carboxylic acid. |
| Difficult purification | - Co-elution of product with byproducts. | - Optimize the solvent system for column chromatography.- For EDC/HOBt, ensure thorough aqueous washes to remove water-soluble byproducts. |
| Incomplete Boc deprotection | - Insufficient amount of acid or reaction time. | - Increase the amount of TFA or prolong the reaction time. Monitor closely by TLC. |
Applications in Drug Development
The ability to selectively acylate spermidine at the N4 position opens up numerous possibilities in medicinal chemistry and drug development:
-
Lipidation for Drug Delivery: Conjugating fatty acids to spermidine can enhance the cellular uptake and membrane permeability of drugs, or facilitate their formulation into lipid nanoparticles.
-
Targeted Drug Conjugates: Carboxylic acid-containing targeting moieties (e.g., folic acid, RGD peptides) can be coupled to spermidine to deliver cytotoxic agents specifically to cancer cells, which often have upregulated polyamine transport systems.
-
Development of Polyamine Analogues: The protocols described here are fundamental for synthesizing a wide range of N4-substituted spermidine analogues for screening as enzyme inhibitors (e.g., for spermidine/spermine N1-acetyltransferase) or as anticancer agents.
References
Application Notes and Protocols for N1,N5-Bis-Boc-Spermidine as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N5-Bis-Boc-spermidine is a versatile, heterobifunctional crosslinking reagent. Its unique structure, featuring a central secondary amine and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups, allows for a controlled, two-step conjugation strategy. The exposed secondary amine can be readily conjugated to a molecule of interest, after which the Boc-protected amines can be deprotected to enable a second conjugation event. This makes this compound an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and for attaching molecules to surfaces.[1][2][] This document provides detailed protocols and application notes for utilizing this compound as a crosslinker.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 68076-39-1 | [] |
| Molecular Formula | C17H35N3O4 | [] |
| Molecular Weight | 345.48 g/mol | [] |
| Appearance | Colorless to pale yellow oil | |
| Storage | Store at -20°C, desiccated | |
| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane) |
Handling Precautions: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Experimental Protocols
This section details a two-step protocol for crosslinking two distinct proteins (Protein A and Protein B) using this compound. Protein A is assumed to have an accessible carboxyl group, and Protein B an accessible primary amine for the final conjugation.
Protocol 1: Two-Step Protein-Protein Conjugation
Objective: To covalently link Protein A to Protein B using this compound as a linker.
Materials:
-
This compound
-
Protein A (with accessible carboxyl groups)
-
Protein B (with accessible primary amines)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis or size-exclusion chromatography equipment
-
Anhydrous DMSO or DMF
Step 1: Activation of Protein A and Conjugation to this compound
This step involves activating the carboxyl groups on Protein A with EDC and NHS, followed by reaction with the free secondary amine of the linker.
Caption: Workflow for the initial conjugation of this compound to a target protein.
-
Dissolve Protein A in Activation Buffer to a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the Protein A solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Add a 50-fold molar excess of the this compound stock solution to the activated Protein A solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the Protein A-linker conjugate by dialysis against PBS or using size-exclusion chromatography to remove excess reagents.
Step 2: Boc Deprotection and Conjugation to Protein B
This step involves the removal of the Boc protecting groups to expose the primary amines, followed by conjugation to the second protein.
Caption: Workflow for the deprotection and final conjugation step.
-
Lyophilize the purified Protein A-linker conjugate to remove all water.
-
Resuspend the lyophilized conjugate in the Deprotection Solution (e.g., 50% TFA in DCM).
-
Incubate for 30-60 minutes at room temperature. Monitor the deprotection by mass spectrometry if possible.
-
Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.
-
Immediately redissolve the deprotected Protein A-linker in Conjugation Buffer. Adjust the pH to 7.4-8.0 if necessary.
-
Add Protein B to the deprotected Protein A-linker solution at a desired molar ratio (e.g., 1:1 or 1:2).
-
To facilitate the reaction between the newly exposed amines on the linker and suitable reactive groups on Protein B (e.g., NHS-activated carboxyl groups), Protein B can be pre-activated using EDC/NHS as described in Step 1.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final Protein A - Protein B conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins.
Illustrative Quantitative Data
The following table provides an example of typical reaction parameters for the two-step protein-protein conjugation described above. These values are illustrative and should be optimized for specific applications.
| Parameter | Step 1: Initial Conjugation | Step 2: Final Conjugation |
| Protein A Concentration | 2 mg/mL | N/A |
| Protein B Concentration | N/A | 2 mg/mL |
| Molar Ratio (Linker:Protein A) | 50:1 | N/A |
| Molar Ratio (EDC:Protein A) | 10:1 | (if activating Protein B) 10:1 |
| Molar Ratio (NHS:Protein A) | 20:1 | (if activating Protein B) 20:1 |
| Reaction Time | 2 hours | 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Deprotection Time | N/A | 45 minutes |
| Expected Yield (Initial Conjugate) | 60-80% | N/A |
| Expected Yield (Final Conjugate) | N/A | 30-50% |
Visualization of the Chemical Pathway
The following diagram illustrates the key chemical reactions involved in the two-step crosslinking process.
Caption: Chemical reaction pathway for the two-step crosslinking using this compound.
Applications in Drug Development
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The two-step conjugation allows for the sequential and controlled assembly of the PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. The primary amine of the linker can be conjugated to the drug, and after deprotection, the terminal amines can be coupled to the antibody.
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostic assays. The primary amine can be reacted with a functionalized surface, and after deprotection, a protein or other biomolecule can be attached.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of initial conjugate | Inefficient activation of carboxyl groups. | Ensure EDC/NHS are fresh and used in sufficient molar excess. Optimize pH of activation buffer. |
| Hydrolysis of the linker. | Use anhydrous solvents for linker stock solution. Perform reaction promptly. | |
| Incomplete Boc deprotection | Insufficient deprotection time or TFA concentration. | Increase incubation time or use a higher concentration of TFA. Monitor reaction by mass spectrometry. |
| Low yield of final conjugate | Inefficient conjugation of the second molecule. | Ensure the second molecule has available reactive groups. Consider activating the second molecule separately. |
| Precipitation of the conjugate. | Work with dilute protein solutions. Include solubilizing agents in the buffer if necessary. | |
| Aggregation of final conjugate | Non-specific crosslinking. | Optimize the stoichiometry of the reactants. Purify intermediates thoroughly. |
Disclaimer: The provided protocols and data are intended as a guide. Researchers should optimize the conditions for their specific application. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Synthesis of Novel Polyamine Analogues Using N¹,N⁵-Bis-Boc-spermidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Cancer cells exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, making the polyamine metabolic pathway an attractive target for anticancer drug development. Synthetic polyamine analogues are designed to interfere with polyamine homeostasis by modulating the activity of key enzymes in polyamine metabolism or by competing for uptake by the polyamine transport system (PTS), which is often upregulated in cancer cells.
N¹,N⁵-Bis-Boc-spermidine is a key intermediate in the synthesis of a wide array of polyamine analogues. The tert-butoxycarbonyl (Boc) protecting groups on the primary amines allow for selective modification of the secondary amine, enabling the introduction of various alkyl or aryl substituents. Subsequent deprotection of the primary amines yields the final polyamine analogue. This document provides detailed protocols for the synthesis of N-alkylated spermidine analogues using N¹,N⁵-Bis-Boc-spermidine, their purification, and characterization, along with an overview of the relevant biological pathways.
Signaling Pathways and Experimental Workflow
The synthesis of polyamine analogues and their subsequent biological evaluation involves a series of chemical and biological procedures. The following diagrams illustrate the general synthetic workflow and the central role of polyamines in cellular metabolism and cancer-related signaling pathways.
Caption: General workflow for the synthesis of N-alkyl-spermidine analogues.
Caption: Simplified overview of polyamine metabolism and its interaction with oncogenic pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-alkylated spermidine analogues. As a representative example, the synthesis of N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine and its subsequent deprotection to yield N¹-Ethylspermidine is described.
Protocol 1: Synthesis of N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine via Reductive Amination
This protocol details the N-alkylation of N¹,N⁵-Bis-Boc-spermidine with acetaldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
N¹,N⁵-Bis-Boc-spermidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of N¹,N⁵-Bis-Boc-spermidine (1.0 g, 2.89 mmol) in anhydrous 1,2-dichloroethane (30 mL) under a nitrogen atmosphere, add acetaldehyde (0.19 mL, 3.47 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (0.74 g, 3.47 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine as a colorless oil.
Protocol 2: Deprotection of N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine
This protocol describes the removal of the Boc protecting groups to yield the final N-alkylated spermidine analogue.
Materials:
-
N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine (0.5 g, 1.34 mmol) in 4 M HCl in 1,4-dioxane (10 mL).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Triturate the residue with diethyl ether (3 x 10 mL) to afford a white solid.
-
Collect the solid by filtration and wash with diethyl ether.
-
Dry the solid under vacuum to yield N¹-Ethylspermidine as its hydrochloride salt.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N¹-Ethylspermidine.
Table 1: Synthesis of N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine
| Starting Material | Reagents | Product | Yield (%) | Physical State |
| N¹,N⁵-Bis-Boc-spermidine | Acetaldehyde, NaBH(OAc)₃ | N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine | 85 | Colorless oil |
Table 2: Characterization of N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (br s, 2H), 3.15-3.05 (m, 6H), 2.60 (t, J = 7.2 Hz, 2H), 2.50 (q, J = 7.2 Hz, 2H), 1.70-1.60 (m, 4H), 1.44 (s, 18H), 1.08 (t, J = 7.2 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.0, 79.1, 49.5, 47.1, 46.8, 44.5, 38.2, 28.5, 27.2, 26.8, 15.4. |
| MS (ESI+) | m/z 374.3 [M+H]⁺ |
Table 3: Deprotection of N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine
| Starting Material | Reagent | Product | Yield (%) | Physical State |
| N¹-Ethyl-N⁵,N¹⁰-di-Boc-spermidine | 4 M HCl in 1,4-dioxane | N¹-Ethylspermidine (HCl salt) | 95 | White solid |
Table 4: Characterization of N¹-Ethylspermidine (HCl salt)
| Technique | Data |
| ¹H NMR (400 MHz, D₂O) | δ 3.25-3.05 (m, 8H), 2.10-1.95 (m, 4H), 1.25 (t, J = 7.3 Hz, 3H). |
| ¹³C NMR (101 MHz, D₂O) | δ 47.8, 46.5, 44.2, 37.1, 24.8, 23.5, 11.2. |
| MS (ESI+) | m/z 174.2 [M+H]⁺ |
Conclusion
The protocols outlined in this document provide a robust and reproducible methodology for the synthesis of N-alkylated polyamine analogues using N¹,N⁵-Bis-Boc-spermidine as a versatile starting material. The strategic use of Boc protecting groups allows for the selective functionalization of the spermidine backbone, enabling the generation of a diverse library of analogues for biological screening. The characterization data presented confirms the successful synthesis of the target compounds. These synthetic strategies are valuable tools for researchers in the field of medicinal chemistry and drug development, particularly for the exploration of novel anticancer agents targeting the polyamine metabolic pathway.
Application Notes and Protocols for the Use of N1,N5-Bis-Boc-Spermidine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N1,N5-Bis-Boc-spermidine as a flexible and versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a spermidine-based linker, detailed synthetic protocols, methods for biological evaluation, and data interpretation.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects these two moieties.[3][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
The linker plays a critical role in the efficacy of a PROTAC, as its length, flexibility, and chemical composition influence the formation and stability of the ternary complex.[4][6] Polyamines like spermidine offer a flexible and biocompatible scaffold for linker design. This compound is a valuable building block for PROTAC synthesis due to the presence of two Boc-protected primary amines and a reactive secondary amine, allowing for a sequential and controlled conjugation of the warhead and the E3 ligase ligand.[2][7]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| CAS Number | 68076-39-1 | [8] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [8] |
| Molecular Weight | 345.48 g/mol | [8] |
| Appearance | Pale yellow oil | [4] |
| Purity | ≥97% | [4] |
| Storage Conditions | -20°C | [7] |
Synthesis of a PROTAC using this compound: A Representative Protocol
This protocol describes a generalized, two-step approach for the synthesis of a PROTAC using this compound. This example assumes the conjugation of a carboxylic acid-functionalized warhead and a carboxylic acid-functionalized E3 ligase ligand.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Step 1: Conjugation of the First Moiety (e.g., Warhead)
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-functionalized warhead (1 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the activated warhead solution dropwise to the solution of this compound.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected intermediate (1 equivalent) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting deprotected amine intermediate is often used in the next step without further purification.
Step 3: Conjugation of the Second Moiety (e.g., E3 Ligase Ligand)
-
Reaction Setup: Dissolve the deprotected amine intermediate (1 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: In a separate flask, activate the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) using HATU (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF, as described in Step 1.
-
Coupling Reaction: Add the activated E3 ligase ligand solution dropwise to the solution of the deprotected amine intermediate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to obtain a highly pure compound.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation of Spermidine-Linked PROTACs
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.
Diagram of the PROTAC Mechanism of Action and Evaluation Workflow
Caption: The mechanism of PROTAC-mediated protein degradation and the corresponding workflow for biological evaluation.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[3][9]
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, HEK293T)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity of the PROTAC to the POI and the E3 ligase, and can be adapted to assess the formation of the ternary complex.[7][11]
Materials:
-
Fluorescently labeled tracer for the POI or E3 ligase
-
Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add the fluorescently labeled tracer at a fixed concentration.
-
Competition Binding: Add increasing concentrations of the PROTAC.
-
Binding Measurement: Add the purified POI or E3 ligase complex.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the binding affinity (Kᵢ or IC₅₀). To assess ternary complex formation, one protein partner is pre-incubated with the PROTAC before the addition of the second protein.[7]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of POI degradation on cell proliferation and viability.[12]
Materials:
-
Cells in a 96-well plate
-
PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: Representative Degradation and Viability Data for a BRD4-Targeting PROTAC
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) (Cell Viability) |
| Spermidine-PROTAC-1 | 25 | >95 | 50 |
| Non-degrading Control | >10000 | <10 | >20000 |
Note: These are representative data for a hypothetical, potent BRD4-degrading PROTAC and are intended for illustrative purposes. The DC₅₀ and Dₘₐₓ values are determined from Western blot analysis, while the IC₅₀ for cell viability is from an MTT or similar assay.
Signaling Pathway Visualization
The degradation of a target protein can have significant downstream effects on cellular signaling pathways. For example, the degradation of BRD4, a transcriptional coactivator, leads to the downregulation of the oncogene c-MYC.
Diagram of BRD4 Degradation and Downstream Signaling
Caption: PROTAC-mediated degradation of BRD4 disrupts its function in promoting c-MYC gene expression, leading to reduced cell proliferation.
Conclusion
This compound is a valuable and adaptable linker for the synthesis of PROTACs. The protocols and application notes provided herein offer a framework for the successful design, synthesis, and biological evaluation of spermidine-based PROTACs. Careful optimization of the linker length and attachment points, along with rigorous biological characterization, are crucial for the development of potent and selective protein degraders for therapeutic and research applications.
References
- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 68076-39-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N1,N5-Bis-Boc-Spermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of N1,N5-Bis-Boc-spermidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of this compound?
Incomplete deprotection can stem from several factors:
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Insufficient Acid: The molar equivalent of the acid may be too low to effectively remove both Boc groups.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The reaction temperature might be too low for the deprotection to occur efficiently.
-
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction, affecting the solubility of the starting material or the efficacy of the acid.
-
Steric Hindrance: While less common for spermidine, steric hindrance around the Boc-protected nitrogens can slow down the deprotection.
-
Water Content: The presence of excessive water in the reaction mixture can hydrolyze the acid and reduce its effectiveness.
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product(s). A typical TLC solvent system for this analysis is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to prevent streaking of the free amines.
Q3: How do I identify the starting material, mono-deprotected intermediate, and the fully deprotected product on a TLC plate?
-
This compound (Starting Material): Being the most nonpolar, it will have the highest Rf value.
-
Mono-Boc-spermidine (Intermediate): This compound is more polar than the starting material and will have an intermediate Rf value.
-
Spermidine (Final Product): As the most polar compound with free amine groups, it will have the lowest Rf value and may remain close to the baseline.
Q4: What analytical techniques can confirm complete deprotection?
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method. The disappearance of the characteristic signal for the tert-butyl protons of the Boc group is a clear indicator of successful deprotection. Mass spectrometry can also be used to confirm the molecular weight of the final product.
Troubleshooting Guide for Incomplete Deprotection
If you observe incomplete deprotection of this compound, follow this step-by-step troubleshooting guide.
Step 1: Analyze the Reaction Mixture
Before making any changes, it is crucial to determine the composition of your reaction mixture.
-
Action: Run a TLC of your crude reaction mixture. Spot the starting material (this compound) and, if possible, a standard of the final product (spermidine) on the same plate.
-
Interpretation of Results:
-
Only Starting Material Spot: The reaction has not proceeded at all.
-
Spots for Starting Material, Intermediate, and Product: The reaction is incomplete.
-
Spots for Intermediate and Product: The reaction has proceeded but has not gone to completion.
-
Step 2: Adjusting Reaction Conditions
Based on the analysis, you can now systematically adjust the reaction conditions.
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Increase Reaction Time: Extend the reaction time and continue to monitor by TLC every 1-2 hours.
-
Increase Temperature: If the reaction is being run at room temperature, consider gently heating the mixture to 40-50°C.
-
Increase Acid Concentration: The initial amount of acid may be insufficient. Add another equivalent of acid and monitor the reaction.
This is a common issue and often requires more forcing conditions to remove the second Boc group.
-
Increase Acid Stoichiometry: Add a larger excess of the acidic reagent.
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Change the Acidic Reagent: If using a milder acid, switch to a stronger one. For example, if you are using HCl in dioxane, consider switching to trifluoroacetic acid (TFA).
Step 3: Alternative Deprotection Protocols
If adjusting the conditions of your current protocol is unsuccessful, consider these alternative methods.
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM | 1-4 hours | Strong acid, often drives reactions to completion. | Can be harsh on other acid-sensitive functional groups. |
| HCl in Dioxane/MeOH | 4M HCl in Dioxane, often diluted with MeOH | 1-12 hours | Milder than TFA, product is isolated as the HCl salt. | Can be slower than TFA. |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric amount in EtOAc | 1-6 hours | Milder conditions, can sometimes yield a crystalline salt. | May require heating. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
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Dissolve this compound in DCM (approximately 0.1 M concentration).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., DCM:MeOH:NH4OH 8:2:0.2).
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Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
To obtain the free base, dissolve the residue in a small amount of water, basify with a suitable base (e.g., NaOH, NaHCO3), and extract with an organic solvent like DCM or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the spermidine product.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve this compound in a minimal amount of methanol or dioxane.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The solvent can be removed in vacuo to yield the crude salt, which can be further purified.
Data Presentation
Table 1: 1H NMR Chemical Shift Comparison
| Compound | Key Proton Signals (ppm) | Notes |
| This compound | ~1.42 (s, 18H, Boc-CH3), ~3.1-3.2 (m, 4H, CH2-N-Boc), ~2.6 (m, 4H, CH2-N), ~1.5-1.6 (m, 4H, CH2-CH2-CH2) | The large singlet at ~1.42 ppm is characteristic of the Boc protecting groups. |
| Mono-Boc-spermidine | ~1.42 (s, 9H, Boc-CH3), Signals for both Boc-protected and free amine adjacent protons. | The integration of the Boc signal will be reduced by half compared to the starting material. |
| Spermidine | ~2.5-2.6 (m, 8H, CH2-N), ~1.4-1.6 (m, 4H, CH2-CH2-CH2) | Complete disappearance of the Boc signal around 1.42 ppm. Chemical shifts can vary depending on the solvent and protonation state. |
Visualizations
Caption: A troubleshooting workflow for incomplete Boc deprotection.
Caption: The stepwise deprotection of this compound.
Technical Support Center: N1,N5-Bis-Boc-Spermidine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N1,N5-Bis-Boc-spermidine in their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of the polyamine spermidine where the two primary amine groups (N1 and N5) are protected by tert-butyloxycarbonyl (Boc) groups. This leaves the central secondary amine (N4) available for nucleophilic attack. Its primary application is as a linker in bioconjugation and chemical synthesis, allowing for the introduction of a flexible, positively charged spermidine moiety onto a molecule of interest, such as a peptide, a small molecule drug, or a carrier molecule.[1][2] The Boc protecting groups can be subsequently removed under acidic conditions to reveal the primary amines for further functionalization.[2]
Q2: Why am I observing low coupling efficiency with this compound?
Low coupling efficiency is a common issue when working with this compound and can be attributed to several factors:
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Steric Hindrance: The secondary amine is sterically more hindered than a primary amine, which can significantly slow down the reaction rate. The bulky Boc groups on the adjacent nitrogen atoms can further impede the approach of the activated carboxylic acid.
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Lower Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines, which can lead to incomplete reactions, especially with less reactive electrophiles.
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for reactions involving sterically hindered secondary amines.
Q3: What are the potential side reactions during the coupling of this compound?
While the primary desired reaction is the acylation of the central secondary amine, several side reactions can occur, leading to impurities and reduced yield. These include:
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N-Acylurea Formation: When using carbodiimide-based coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is a common side reaction that competes with the desired amide bond formation.
-
Racemization: If coupling a chiral carboxylic acid, the activation process can lead to epimerization at the alpha-carbon, reducing the stereochemical purity of the final product. Additives like HOBt are used to suppress this side reaction.
-
Boc Deprotection: While generally stable, the Boc group can be labile under certain acidic conditions. If the reaction conditions are not carefully controlled, partial deprotection of the N1 or N5 amine could occur, leading to di- or tri-acylated products.
-
Over-activation Byproducts: Using highly reactive coupling agents without proper control can lead to the formation of symmetrical anhydrides of the carboxylic acid, which can also react with the amine but may lead to a more complex reaction mixture to purify.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This is one of the most frequent issues encountered. The following steps can help in troubleshooting and optimizing the reaction.
Problem: After performing the coupling reaction and work-up, analysis (e.g., by LC-MS or TLC) shows a low yield of the desired product or only starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Activation of Carboxylic Acid | Use a more powerful coupling reagent. Switch from EDC/HOBt to HATU or HCTU. | Uronium/aminium-based reagents like HATU are generally more effective for sterically hindered amines.[2] |
| Steric Hindrance | Increase reaction time and/or temperature. | Allowing the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently heating (e.g., to 40-50 °C) can help overcome the kinetic barrier. |
| Low Nucleophilicity of Secondary Amine | Use a non-nucleophilic base like DIEA in slight excess. | The base is required to deprotonate the amine and neutralize any acidic byproducts, thereby maintaining the nucleophilicity of the amine. |
| Inactivated Reagents | Use fresh, high-purity coupling reagents and anhydrous solvents. | Coupling reagents, especially carbodiimides, are moisture-sensitive. Water can hydrolyze the activated species. |
Guide 2: Presence of Multiple Products/Impurities
The formation of multiple products indicates the occurrence of side reactions. Identifying these byproducts is key to mitigating their formation.
Problem: LC-MS or NMR analysis of the crude product mixture shows multiple peaks in addition to the desired product.
Possible Causes & Solutions:
| Side Product Identity (Hypothesized) | Possible Cause | Troubleshooting Step |
| N-Acylurea | Use of carbodiimide (EDC/DCC) without an additive. | Add 1-hydroxybenzotriazole (HOBt) or a more advanced additive like OxymaPure to the reaction mixture.[3] |
| Di- or Tri-acylated Spermidine | Partial deprotection of Boc groups during the reaction or work-up. | Ensure the reaction pH is not acidic. Use a mild work-up procedure, avoiding strong acids. |
| Symmetrical Anhydride of Carboxylic Acid | Over-activation with coupling reagents. | Reduce the equivalents of the coupling reagent or add the amine to the pre-activated acid promptly. |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a starting point for the coupling of a generic carboxylic acid to this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add this compound (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered substrates or when higher yields are desired.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: A generalized experimental workflow for the coupling of a carboxylic acid to this compound.
Caption: A troubleshooting decision tree for addressing low yields in this compound coupling reactions.
References
Technical Support Center: Purification of N1,N5-Bis-Boc-Spermidine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N1,N5-Bis-Boc-spermidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the Boc protection of spermidine to synthesize this compound, several impurities can form. These include:
-
Unreacted Spermidine: Incomplete reaction leaving starting material.
-
Mono-Boc-Spermidine: Incomplete protection leading to singly protected isomers (N1-Boc-, N5-Boc-, and N8-Boc-spermidine).
-
Over-protected Spermidine: N1,N5,N8-Tris-Boc-spermidine, where all three amino groups are protected.
-
Isomeric Bis-Boc-Spermidine: Formation of the undesired N1,N8-Bis-Boc-spermidine isomer.
-
Side products from Boc Anhydride: Residual di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown products.
-
Alkylation Products: Random alkylation by the t-butyl cation can occur, though this is less common under standard conditions.[1]
Q2: How can I monitor the progress of the this compound synthesis and purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction.[2] A suitable solvent system for TLC analysis is Dichloromethane (DCM) / Methanol (MeOH), often with a small amount of ammonium hydroxide to prevent streaking. The product, this compound, is less polar than the starting spermidine and the mono-Boc intermediates.
Q3: What is the recommended method for purifying the crude this compound reaction product?
A3: Flash column chromatography is the most common and effective method for purifying this compound from the reaction mixture.
Q4: What are the typical storage conditions for purified this compound?
A4: Purified this compound is typically a pale yellow oil or liquid and should be stored at -20°C for long-term stability.[2][3] For short-term storage, 0-8°C is also acceptable.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Multiple spots on TLC after reaction | Incomplete reaction or formation of multiple products (mono-, di-, tri-Boc spermidine). | - Ensure the correct stoichiometry of (Boc)₂O is used. An excess may be required to drive the reaction to completion. - Monitor the reaction closely by TLC until the starting material is consumed. - Optimize reaction time and temperature. |
| Streaking of spots on TLC plate | The free amino groups of spermidine and its derivatives are basic and can interact strongly with the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the TLC mobile phase (e.g., 1-2%). |
| Product co-elutes with impurities during column chromatography | The polarity of the desired product is very similar to that of an impurity (e.g., the N1,N8-isomer). | - Use a shallow solvent gradient during flash chromatography to improve separation. - Consider using a different solvent system. A mixture of ethyl acetate and hexanes can sometimes provide better separation for Boc-protected amines. |
| Low yield of purified product | - Incomplete reaction. - Product loss during work-up and purification. | - Optimize the reaction conditions as mentioned above. - During aqueous work-up, ensure the pH is appropriately adjusted to extract the product into the organic layer. - Carefully select fractions during column chromatography based on TLC analysis to avoid collecting mixed fractions. |
| Product appears as a white solid instead of an oil | While typically an oil, the isomeric N1,N8-Bis(tert-butoxycarbonyl)spermidine has been reported as a white solid. This could indicate the presence of this isomer. | - Characterize the product thoroughly using NMR and mass spectrometry to confirm its identity. - If the N1,N8 isomer is present, further chromatographic separation may be necessary. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 345.48 g/mol | [2] |
| Appearance | Pale yellow oil/liquid | [2][4] |
| Purity (Commercial) | ≥95.0% (TLC) | [2] |
| Storage Temperature | -20°C | [2][3] |
| N1,N8-Bis(tert-butoxycarbonyl)spermidine Yield | 78% | [5] |
| N1,N8-Bis(tert-butoxycarbonyl)spermidine Melting Point | 70-72 °C | [5] |
Experimental Protocols
Detailed Protocol for Purification by Flash Column Chromatography
This protocol is adapted from a similar procedure for a related compound and is a general guideline.[5] Optimization may be required based on the specific reaction outcome.
1. Preparation of the Crude Product:
-
After the reaction is complete, quench the reaction mixture with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product as an oil.
2. Column Preparation:
-
Use a silica gel stationary phase for the column.
-
Wet pack the column with the initial eluent of the solvent system.
3. Elution:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the dissolved product onto the column.
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient could be:
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol (MeOH)
-
Gradient: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10% MeOH over several column volumes).
-
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC using a DCM/MeOH solvent system (e.g., 95:5 DCM/MeOH with 1% NH₄OH).
-
Combine the fractions containing the pure this compound.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for N1,N5-Bis-Boc-Spermidine
Welcome to the technical support center for the synthesis and optimization of N1,N5-Bis-Boc-spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this challenging chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful and efficient production of this compound in your laboratory.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and their corresponding solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider increasing the temperature moderately (e.g., to 40°C) or extending the reaction time. |
| Inefficient stirring: Poor mixing of the reactants, especially in heterogeneous mixtures. | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Degradation of reagents: Boc-anhydride can be sensitive to moisture and heat. | - Use fresh, high-quality Boc-anhydride. - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. | |
| Incorrect stoichiometry: Molar ratios of spermidine to Boc-anhydride are critical for selective protection. | - Carefully measure and control the stoichiometry of your reactants. An excess of Boc-anhydride can lead to the formation of tri-Boc-spermidine. | |
| Formation of Multiple Products (e.g., mono-, di-, and tri-Boc spermidine) | Non-selective reaction conditions: The three amine groups in spermidine have different reactivities that can be influenced by the reaction conditions. | - To favor the formation of the N1,N5-isomer, a multi-step synthesis involving orthogonal protecting groups is often necessary. A direct bis-Boc protection of spermidine typically yields the N1,N8-isomer as the major product due to the higher reactivity of the primary amines. - Control the addition of Boc-anhydride; adding it slowly may improve selectivity. |
| Incorrect choice of base or solvent: The reaction environment can influence the selectivity of the Boc protection. | - The choice of solvent and base can be critical. For selective protection of primary amines, a common method involves using Boc-anhydride in a solvent like Dichloromethane (DCM) or a biphasic system with a mild base like sodium bicarbonate. | |
| Difficulty in Product Purification | Co-elution of isomers: The different bis-Boc spermidine isomers (N1,N5- and N1,N8-) can have very similar polarities, making them difficult to separate by standard column chromatography. | - Utilize a high-resolution chromatography technique such as High-Performance Liquid Chromatography (HPLC) for purification. - Adjust the solvent system for column chromatography. A gradient elution with a solvent system like DCM/Methanol or Chloroform/Methanol may improve separation. - Consider derivatizing the free primary amine of the N1,N5-isomer to alter its polarity for easier separation, followed by deprotection. |
| Presence of unreacted starting materials or byproducts: Unreacted spermidine or mono-Boc-spermidine can contaminate the final product. | - An acidic wash during the work-up can help remove unreacted amines. - Optimize the reaction to go to completion to minimize starting material contamination. | |
| Product Instability or Degradation | Acidic conditions during work-up or storage: The Boc protecting group is labile to strong acids. | - Avoid prolonged exposure to acidic conditions. Use mild acidic washes (e.g., dilute citric acid) if necessary and quickly neutralize. - Store the final product at a low temperature (e.g., -20°C) and under an inert atmosphere to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in synthesizing this compound specifically?
A1: The primary challenge lies in the selective protection of the N1 (primary) and N5 (secondary) amino groups of spermidine while leaving the N8 (primary) amino group unprotected. Direct bis-Boc protection of spermidine preferentially yields the N1,N8-isomer because the two primary amines are more sterically accessible and nucleophilic than the secondary amine. Therefore, a multi-step, orthogonal protection strategy is typically required to achieve the desired N1,N5-substitution pattern.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system for TLC analysis is typically a mixture of a relatively nonpolar solvent and a polar solvent, such as Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine or ammonia to prevent streaking of the amines. The starting material (spermidine) will have a low Rf value, while the Boc-protected products will have higher Rf values. Staining with ninhydrin can be used to visualize the spots, as it reacts with primary and secondary amines to produce a colored product.
Q3: What are the expected 1H NMR and 13C NMR chemical shifts for this compound?
A3: While specific shifts can vary slightly depending on the solvent, typical proton and carbon NMR spectral data for the N1,N8-isomer (the more commonly reported bis-Boc spermidine) are provided in the experimental protocol section for comparison. For the N1,N5-isomer, one would expect to see distinct signals for the two different Boc groups and the methylene groups adjacent to the protected and free amines. The presence of a signal corresponding to a free primary amine (NH2) would also be a key indicator.
Q4: What is the best method for purifying this compound?
A4: Purification can be challenging due to the potential for isomeric byproducts. Flash column chromatography on silica gel is a common method. A gradient elution with a solvent system such as Dichloromethane/Methanol or Chloroform/Methanol is often effective. In cases where isomers are difficult to separate, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.
Q5: How should I store the final product?
A5: this compound should be stored as a solid or in a dry, inert solvent at low temperatures (-20°C is recommended) to prevent degradation of the acid-labile Boc groups. It is advisable to store it under an inert atmosphere (nitrogen or argon) to minimize contact with moisture and air.
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N1,N8-Bis-Boc-Spermidine
| Parameter | Condition 1 | Condition 2 |
| Spermidine (equivalents) | 1.0 | 1.0 |
| Boc-Anhydride (equivalents) | 2.2 | 2.0 |
| Base | Triethylamine | Sodium Bicarbonate |
| Solvent | Dichloromethane (DCM) | Dioxane/Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 16 hours |
| Typical Yield | ~70-80% | ~60-70% |
| Primary Byproducts | Tri-Boc-spermidine, Mono-Boc-spermidine | Mono-Boc-spermidine |
Note: The above data is for the synthesis of the N1,N8-isomer, which is the common product of direct bis-Boc protection. A dedicated multi-step synthesis is required for the N1,N5-isomer.
Experimental Protocols
Protocol 1: Synthesis of N1,N8-Bis-Boc-Spermidine (Illustrative for Bis-Boc Protection)
This protocol describes a general method for the synthesis of the more common N1,N8-isomer of bis-Boc-spermidine.
Materials:
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Spermidine
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Di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Dioxane/Water
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
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Dissolve spermidine (1.0 equivalent) in the chosen solvent (e.g., DCM).
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Add the base (e.g., triethylamine, 2.2 equivalents).
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Cool the mixture in an ice bath.
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Slowly add a solution of Boc-anhydride (2.2 equivalents) in the same solvent to the stirred mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford N1,N8-Bis-Boc-spermidine as a white solid or viscous oil.
Characterization Data for N1,N8-Bis-Boc-Spermidine:
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¹H NMR (CDCl₃): δ 5.20 (br s, 1H, NH), 4.82 (br s, 1H, NH), 3.19 (q, J = 6.4 Hz, 2H), 3.11 (q, J = 5.9 Hz, 2H), 2.65 (t, J = 6.4 Hz, 2H), 2.59 (t, J = 6.4 Hz, 2H), 1.63 (quint, J = 7.0 Hz, 2H), 1.52 (m, 4H), 1.42 (s, 18H).
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¹³C NMR (CDCl₃): δ 156.2, 156.0, 79.0, 49.2, 47.4, 40.3, 38.9, 29.5, 28.4, 27.7, 26.9.
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Mass Spectrometry (FAB): m/z = 346.3 [M+H]⁺.
Protocol 2: Proposed Multi-Step Synthesis of this compound (Orthogonal Strategy)
Due to the challenges in selective direct protection, a multi-step approach is proposed for the synthesis of this compound. This strategy involves the use of orthogonal protecting groups.
Step 1: Mono-N-Cbz-protection of 1,4-diaminobutane. Step 2: Alkylation with a suitable three-carbon synthon. Step 3: Protection of the secondary amine with a Boc group. Step 4: Introduction of the second Boc group on the primary amine. Step 5: Selective deprotection of the Cbz group.
Visualizations
Experimental Workflow for N1,N8-Bis-Boc-Spermidine Synthesis
Caption: Workflow for the synthesis of N1,N8-Bis-Boc-spermidine.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in Boc-protection.
preventing side-chain modification during N1,N5-Bis-Boc-spermidine use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N1,N5-Bis-Boc-spermidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the polyamine spermidine where the two secondary amine groups at the N1 and N5 positions are protected by tert-butoxycarbonyl (Boc) groups. This leaves a free primary amine at the N10 position, making it a valuable bifunctional linker. Its primary applications are in bioconjugation and polymer chemistry, where it is used to synthesize polyamine analogs, targeted drug delivery systems, and other bioactive molecules.[1]
Q2: What are the general storage and handling recommendations for this compound?
This compound should be stored in a cool, dry place, typically at -20°C for long-term stability. For handling, it is important to avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases to prevent degradation.[1]
Q3: Under what conditions are the Boc protecting groups on this compound stable?
The Boc groups are generally stable under neutral and basic conditions, and are resistant to many nucleophiles and catalytic hydrogenation conditions. This stability allows for selective modification of the free primary amine.
Q4: How are the Boc groups removed from this compound?
The Boc groups are typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Other strong acids such as hydrochloric acid (HCl) in dioxane can also be used.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in common synthetic transformations.
Issue 1: Incomplete Reaction or Low Yield during Amide Coupling
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted this compound after the reaction.
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The desired acylated product is formed in low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient activation of the carboxylic acid. | Use a more potent coupling reagent. If using EDC/HOBt, consider switching to HATU, HBTU, or PyBOP. | HATU and other uronium/phosphonium-based reagents are generally more reactive and can improve coupling efficiency, especially with sterically hindered or electron-deficient carboxylic acids. |
| Steric hindrance. | Increase reaction time and/or temperature. | Allowing the reaction to proceed for a longer duration or at a moderately elevated temperature (e.g., room temperature to 40°C) can help overcome steric barriers. |
| Poor solubility of reactants. | Choose a more suitable solvent. A mixture of solvents like DMF/DCM can improve solubility. | Ensuring all reactants are fully dissolved is crucial for reaction efficiency. |
| Basic additives interfering with coupling. | If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is added correctly and is not in vast excess. | While a base is necessary to neutralize acids, an excessive amount can interfere with some coupling reagents. |
Issue 2: Unwanted Side-Chain Modification During Acylation
Symptoms:
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Mass spectrometry reveals byproducts with unexpected masses.
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NMR spectroscopy shows unexpected signals, possibly indicating modification of the Boc group or the spermidine backbone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Partial deprotection of Boc groups. | Avoid strongly acidic conditions during the coupling reaction. Ensure coupling reagents are not contaminated with strong acids. | The Boc group is acid-labile. Accidental exposure to acid can lead to partial deprotection and subsequent side reactions on the newly freed secondary amines. |
| N-Acylation of the Boc-protected nitrogen. | This is generally unlikely as the Boc-protected secondary amines are significantly less nucleophilic. However, with highly reactive acylating agents (e.g., acid chlorides) and forcing conditions, it could be a minor byproduct. Use milder coupling conditions (e.g., EDC/HOBt). | Milder coupling reagents generate less reactive intermediates, reducing the likelihood of side reactions with the protected amines. |
| Intramolecular cyclization. | After acylation, subsequent reaction steps under strongly acidic or basic conditions might promote cyclization. Analyze the structure of the acylated product to assess the likelihood of cyclization and plan subsequent steps accordingly. | The flexible spermidine backbone, once acylated, could potentially undergo intramolecular reactions to form cyclic structures, especially if reactive groups are introduced. |
Issue 3: Side Reactions During Reductive Amination
Symptoms:
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Formation of byproducts in addition to the desired secondary amine.
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Mass spectrometry indicates the presence of N-acetylated or over-alkylated products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| N-acetylation of the product. | This can occur when using sodium triacetoxyborohydride (STAB) as the reducing agent. Minimize reaction time and use the stoichiometric amount of STAB.[2] | The acetate byproduct from STAB can act as an acetylating agent for the newly formed, more nucleophilic secondary amine product.[2] |
| Over-alkylation of the primary amine. | This is less common with reductive amination compared to direct alkylation with alkyl halides. Ensure the aldehyde or ketone is not in large excess. | A large excess of the carbonyl compound could potentially lead to the formation of a tertiary amine. |
| Reduction of the carbonyl group. | Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or STAB, rather than a stronger reducing agent like sodium borohydride (NaBH4). | Stronger reducing agents can reduce the starting aldehyde or ketone before it has a chance to form an imine with the amine. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
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Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
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Add HATU (1.1 eq) to the solution.
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Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
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Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous dichloromethane (DCM).
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.
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If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.1 eq).
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Stir the reaction at room temperature for 4-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflows for amide coupling and reductive amination using this compound.
Caption: A logical diagram for troubleshooting common issues in reactions involving this compound.
References
challenges in handling and storing N1,N5-Bis-Boc-spermidine
Technical Support Center: N1,N5-Bis-Boc-spermidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the handling, storage, and use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[][2][3] Some suppliers also indicate storage at 0-8°C or 4°C is acceptable.[4][5] Always refer to the product-specific information provided by the supplier.
Q2: My this compound arrived at room temperature. Is it still viable?
A2: Yes. The compound is typically shipped at ambient temperature, which indicates it is stable for the duration of shipping.[2][5] Upon receipt, it should be transferred to the recommended cold storage conditions for long-term preservation.
Q3: What is the expected appearance of this compound?
A3: this compound is typically a pale yellow oil or liquid.[4]
Q4: What level of purity should I expect?
A4: Commercial this compound is generally available at a purity of ≥95% (as determined by TLC) or ≥97% (by assay).[4][6]
Q5: Under what conditions are the Boc protecting groups removed?
A5: The tert-butoxycarbonyl (Boc) groups are labile and can be removed under mild acidic conditions.[2][7] Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Low Yields in Subsequent Reactions
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Question: I am seeing inconsistent or lower than expected yields in my reaction following the use of this compound. What could be the cause?
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Answer:
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Improper Storage: Ensure the compound has been consistently stored at the recommended temperature (-20°C or 0-8°C) to prevent degradation.
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Multiple Freeze-Thaw Cycles: Avoid repeated warming and cooling of the stock solution. Aliquot the compound into smaller, single-use vials if you will be using it over an extended period.
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Contamination: The free primary amine is reactive. Ensure that the compound has not been exposed to reactive substances during storage or handling.
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Issue 2: Problems During Boc Deprotection
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Question: My Boc deprotection step is giving me a complex mixture of products or is incomplete. What should I do?
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Answer:
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Acid Sensitivity: The Boc groups are sensitive to acid. The choice and concentration of the acid are critical. If you are observing degradation of your target molecule, consider using a milder acid or reducing the reaction time and temperature.
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Side Reactions: The tert-butyl cation formed during deprotection can lead to unwanted side reactions, such as alkylation of sensitive functional groups. The inclusion of a scavenger, such as anisole or thiophenol, in the reaction mixture can help to mitigate these side reactions.
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Incomplete Reaction: If the deprotection is incomplete, you may need to increase the reaction time or the concentration of the acid. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
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Issue 3: Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)
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Question: I am observing unexpected peaks in my analytical data for this compound. What could they be?
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Answer:
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Degradation Products: Improper handling or storage can lead to the degradation of the compound. This could involve the premature loss of a Boc group.
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Synthesis-Related Impurities: While the purity is generally high, minor impurities from the synthesis of spermidine itself may be present, such as N,N-Bis(3-aminopropyl)methylamine or Bis(3-aminopropyl)amine.[]
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Residual Solvents: Check for the presence of residual solvents from the purification process.
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Data Presentation
Table 1: Physical and Storage Properties of this compound
| Property | Value | References |
| CAS Number | 68076-39-1 | [2][3][6] |
| Molecular Formula | C17H35N3O4 | [2][3] |
| Molecular Weight | 345.48 g/mol | [3][6] |
| Appearance | Pale yellow oil or liquid | [4] |
| Purity (Typical) | ≥95.0% (TLC) or ≥97% (Assay) | [4][6] |
| Storage Temperature | -20°C or 0-8°C | [][4][6] |
| Shipping Temperature | Ambient | [2][5] |
Experimental Protocols
Protocol 1: General Handling of this compound
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Upon receipt, immediately transfer the vial to the recommended storage temperature (-20°C or 0-8°C).
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Before use, allow the vial to warm to room temperature to prevent condensation of moisture into the compound.
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If the compound is a viscous oil, it can be gently warmed to facilitate handling.
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Use an inert, dry atmosphere (e.g., nitrogen or argon) when handling the compound, especially if it will be re-stored, to minimize exposure to air and moisture.
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For creating stock solutions, use anhydrous solvents.
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If not using the entire amount at once, it is recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Example of Boc Deprotection
Disclaimer: This is a general protocol and may need to be optimized for your specific substrate.
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Dissolve the this compound conjugate in a suitable anhydrous solvent (e.g., dichloromethane or dioxane).
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Cool the solution to 0°C in an ice bath.
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Slowly add an excess of the deprotecting agent (e.g., 4M HCl in dioxane or 20-50% TFA in dichloromethane).
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Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
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Allow the reaction to warm to room temperature if necessary for completion.
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Once the reaction is complete, remove the excess acid and solvent under reduced pressure.
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The resulting amine salt can then be used directly or neutralized with a suitable base.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection of this compound.
References
Technical Support Center: N1,N5-Bis-Boc-Spermidine Synthesis
Welcome to the technical support center for the synthesis of N1,N5-Bis-Boc-spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low to No Yield of the Desired this compound
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Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I rectify this?
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Answer: Low or no yield can stem from several factors:
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Inactive Reagents: The primary culprit is often old or improperly stored di-tert-butyl dicarbonate ((Boc)₂O). This reagent is sensitive to moisture and can decompose over time. Ensure you are using fresh, high-quality (Boc)₂O. Spermidine, being a polyamine, is hygroscopic and can absorb atmospheric water, which can interfere with the reaction. Ensure your spermidine is dry.
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Incorrect Stoichiometry: The molar ratio of spermidine to (Boc)₂O is critical for selective di-protection of the primary amines. A common starting point is a 1:2.2 molar ratio of spermidine to (Boc)₂O. Using too little (Boc)₂O will result in a mixture of mono-protected and unprotected spermidine, while a large excess can lead to the formation of the undesired N1,N4,N8-tris-Boc-spermidine.
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Suboptimal Reaction Temperature: The reaction is typically performed at room temperature. Lower temperatures can significantly slow down the reaction rate, leading to incomplete conversion. Conversely, elevated temperatures may promote side reactions.
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Ineffective Base: A suitable base is required to neutralize the acidic byproduct of the reaction. Triethylamine (TEA) is commonly used. Ensure the base is pure and added in an appropriate amount (at least 2 equivalents per equivalent of (Boc)₂O).
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Issue 2: Formation of Multiple Products (Over- and Under-protection)
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Question: My TLC and NMR analysis show a mixture of products, including what appear to be mono-Boc-spermidine and tris-Boc-spermidine. How can I improve the selectivity for the desired N1,N5-di-Boc product?
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Answer: The formation of a product mixture is a common challenge in polyamine chemistry due to the similar reactivity of the amine groups. To enhance selectivity for this compound:
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Controlled Addition of (Boc)₂O: Instead of adding the (Boc)₂O all at once, a slow, dropwise addition of the reagent dissolved in a suitable solvent (e.g., dichloromethane) to the stirred solution of spermidine and base can improve selectivity. This maintains a low concentration of the acylating agent, favoring the reaction at the more accessible primary amines.
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Choice of Solvent: The solvent can influence the selectivity. Dichloromethane (DCM) or a mixture of DCM and methanol are commonly employed.
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Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This allows you to stop the reaction when the formation of the desired product is maximized and before significant over-reaction occurs. A typical TLC system for this separation is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of ammonium hydroxide.
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Issue 3: Difficulty in Purifying the Final Product
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Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
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Answer: The purification of Boc-protected polyamines can be challenging due to their similar polarities.
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Column Chromatography: Flash column chromatography is the most effective method for purification. A silica gel stationary phase is typically used.
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Solvent System: A gradient elution is often necessary. Start with a less polar eluent (e.g., 1-2% methanol in dichloromethane) to elute non-polar impurities and then gradually increase the polarity (e.g., up to 10% methanol) to elute the desired product. The addition of a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine-containing compounds on the silica gel.
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Extraction: An initial work-up with an aqueous solution of a weak base (e.g., sodium bicarbonate) can help to remove some acidic impurities and unreacted (Boc)₂O. However, the product itself has some water solubility, so care must be taken to avoid product loss. Back-extraction of the aqueous layer with the organic solvent is recommended.
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Frequently Asked Questions (FAQs)
Q1: What is the key principle behind the selective N1,N5-di-protection of spermidine?
A1: The selective protection of the two primary amines (N1 and N5) over the secondary amine (N4) in spermidine is primarily based on the higher steric hindrance around the secondary amine, making it less accessible to the bulky Boc-protecting group. Primary amines are generally more reactive towards acylation than secondary amines under neutral or basic conditions.
Q2: What are the expected side products in this reaction?
A2: The main side products are:
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Mono-Boc-spermidine: Resulting from incomplete reaction. There will be a mixture of N1-Boc-spermidine and N5-Boc-spermidine.
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N1,N8-Bis-Boc-spermidine: The isomeric di-protected product.
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N1,N4,N8-Tris-Boc-spermidine: The over-protected product, which becomes more significant with an excess of (Boc)₂O or prolonged reaction times.
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Unreacted spermidine.
Q3: How can I confirm the identity and purity of my this compound?
A3: A combination of analytical techniques is recommended:
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Thin Layer Chromatography (TLC): To assess the reaction progress and the purity of the final product. The desired product should appear as a single spot.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The integration of the proton signals for the Boc groups should correspond to 18 protons. The chemical shifts of the methylene groups adjacent to the protected and unprotected amino groups will be distinct.
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Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₇H₃₅N₃O₄, MW: 345.48 g/mol ).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the di-Boc protection of spermidine. Note that yields can vary based on the specific experimental setup and scale.
| Protecting Group Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | >90% (general for primary amines) | [1] |
| (Boc)₂O | Sodium Bicarbonate | THF/Water | Room Temperature | 71% (for N1,N8-isomer) | [1] |
| Allyl chloroformate (Alloc-Cl) | Sodium Bicarbonate | THF/Water | Room Temperature | 89% (for N1,N8-isomer) | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Spermidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Silica gel for column chromatography
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve spermidine (1.0 eq) in anhydrous DCM.
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Addition of Base: Add triethylamine (2.2 eq) to the solution and stir.
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Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred spermidine solution at 0 °C (ice bath) over a period of 1-2 hours.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 0.5% NH₄OH). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH). The addition of 0.5% TEA or NH₄OH to the eluent is recommended.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield pure this compound.
-
Visualizations
Reaction Pathway
References
avoiding racemization in peptide synthesis with N1,N5-Bis-Boc-spermidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using N1,N5-Bis-Boc-spermidine in peptide synthesis, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of the natural polyamine spermidine where the two primary amine groups (N1 and N5) are protected by tert-butoxycarbonyl (Boc) groups.[1][2][3] This leaves the central secondary amine free to react. In peptide synthesis, it is primarily used as a linker or scaffold.[1][2] Its incorporation allows for the synthesis of peptides with unique architectures, such as branched peptides, peptide conjugates for drug delivery, or molecules designed to mimic or study polyamine interactions within biological systems.[1][4] The Boc protecting groups can be removed under mild acidic conditions, revealing the primary amines for further modification after the initial peptide coupling is complete.[2][3]
Q2: Why is there a higher risk of racemization when coupling an amino acid to this compound?
A2: The primary reason for increased racemization risk is that the coupling occurs on a secondary amine. Secondary amines are generally less nucleophilic and more sterically hindered than the primary amines typically found at the N-terminus of a growing peptide chain. This can lead to slower coupling reaction kinetics. A slower reaction provides more time for the activated amino acid to undergo side reactions, the most significant of which is racemization through the formation of a 5(4H)-oxazolone intermediate.[5] This planar intermediate loses its chiral information, and subsequent reaction can produce a mixture of both L- and D-isomers of the amino acid.[5][6]
Troubleshooting Guides
Problem: I am observing significant racemization of the amino acid being coupled to the spermidine moiety. What are the likely causes and how can I fix it?
Racemization is a critical issue that can compromise the biological activity of your final peptide.[7] The following sections detail the most common causes and provide targeted solutions.
Cause 1: Inappropriate Choice of Coupling Reagent and Additives
The combination of coupling reagent and additive is the most critical factor in controlling racemization.[8] Using a highly reactive coupling reagent without an effective racemization suppressor is a common pitfall.
Solution:
-
Carbodiimides with Oxime Additives: This is often the best approach for minimizing racemization. Use Diisopropylcarbodiimide (DIC) in combination with an additive like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][9] Oxyma is a non-explosive and highly effective alternative to traditional benzotriazole additives (like HOBt and HOAt) and excels at suppressing racemization.[6]
-
Avoid Onium Salts Alone for Sensitive Couplings: While highly efficient, uronium/aminium salts like HBTU and HATU require a base for activation, which can promote racemization.[6][10] If you must use them, ensure they are paired with an additive like HOAt or HOBt, although DIC/Oxyma is generally superior for suppressing racemization.[8][10][11] COMU, a third-generation uronium reagent based on Oxyma, has shown reduced epimerization compared to HATU.[12][13]
Cause 2: Incorrect Base Type or Concentration
The presence, type, and amount of base can dramatically influence the rate of racemization.[6][8] Bases can abstract the α-proton of the activated amino acid, facilitating oxazolone formation.[5]
Solution:
-
Use a Weak, Sterically Hindered Base: If a base is required (e.g., for onium salt activation or to neutralize hydrochloride salts), use a sterically hindered, weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][8]
-
Minimize Base Equivalents: Use the minimum amount of base necessary for the reaction to proceed. For uronium/aminium reagents like HATU or HBTU, typically 1.5-2.0 equivalents are used, but this can be optimized.[14] For carbodiimide couplings like DIC/Oxyma, a base is often not required unless coupling an amino acid salt.[6]
Cause 3: Prolonged Activation or High Temperature
The longer the amino acid remains in its activated state before coupling, the greater the opportunity for racemization.[7] Higher temperatures accelerate all reactions, including racemization.
Solution:
-
Limit Pre-activation Time: Add the activated amino acid mixture to the resin-bound spermidine immediately or within a few minutes of activation.[7]
-
Control Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids known to be susceptible to racemization like Cys and His.[7][15] While microwave synthesis can accelerate coupling, the temperature should be carefully controlled to avoid increasing racemization.[16]
Data Summary
The choice of coupling method significantly impacts the level of racemization. The following table provides a comparative overview of different coupling reagents, highlighting their general tendency for racemization.
| Coupling Reagent | Additive | Base (Typical) | Racemization Potential | Key Considerations |
| DIC | OxymaPure | None / Collidine | Very Low | Often the best choice for suppressing racemization.[9] |
| DIC | HOBt | None / NMM | Low | Good, but Oxyma is generally superior and safer.[6][10] |
| HATU | (Internal) | DIPEA / Collidine | Moderate to High | Very fast coupling, but racemization can be high without optimization.[10][14][17] |
| HBTU | (Internal) | DIPEA / NMM | Moderate to High | Economical alternative to HATU, but generally shows less reactivity and similar racemization risk.[11][17] |
| COMU | (Internal) | DIPEA / Collidine | Low to Moderate | High reactivity with lower racemization than HBTU/HATU due to its Oxyma core.[12][13] |
Data is generalized from studies on racemization-prone couplings and may vary based on the specific amino acid and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an Fmoc-Amino Acid to this compound
This protocol outlines a robust method for coupling an Fmoc-protected amino acid to a resin-bound substrate containing the free secondary amine of this compound, using DIC/Oxyma to minimize racemization.
Materials:
-
Resin-bound substrate with exposed spermidine secondary amine
-
Fmoc-protected amino acid (3-5 eq.)
-
Diisopropylcarbodiimide (DIC) (3-5 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3-5 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard Fmoc-deprotection solution (e.g., 20% piperidine in DMF)
-
Standard washing solvents
Procedure:
-
Resin Preparation: If starting from a resin-bound peptide, perform Fmoc deprotection of the N-terminal amino acid using standard procedures to expose the amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.
-
Activation: Add DIC (3-5 eq.) to the amino acid/Oxyma solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[7]
-
Coupling: Immediately add the activation mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly difficult couplings. For racemization-prone amino acids (e.g., His, Cys), perform the coupling at 0°C for 4-6 hours.
-
Monitoring: After the reaction time, take a small sample of the resin and perform a Kaiser test to check for the presence of free amines, confirming reaction completion.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric purity of an amino acid after peptide synthesis and cleavage.
1. Peptide Cleavage and Hydrolysis:
-
Cleave the spermidine-containing peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Hydrolyze the peptide bond to liberate the individual amino acids. A common method is to heat the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, dry the sample completely under vacuum to remove the acid.[7]
2. Sample Preparation:
-
Re-dissolve the dried amino acid mixture in a suitable solvent compatible with your HPLC mobile phase (e.g., water, dilute acid, or mobile phase).[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Note: For some HPLC methods, derivatization of the amino acids (e.g., with Marfey's reagent or as N-Fmoc derivatives) may be required to achieve separation, but direct analysis on specific chiral columns is also possible.[18][19]
3. Chiral HPLC Analysis:
-
Column: Use a dedicated chiral column designed for amino acid analysis, such as a teicoplanin-based (e.g., Astec CHIROBIOTIC T) or a polysaccharide-based column.[18]
-
Mobile Phase: An isocratic mobile phase is often used. A typical system for underivatized amino acids might be a mixture of methanol, ethanol, and a volatile buffer like ammonium acetate or formic acid. The exact composition must be optimized for the specific amino acid and column.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Analysis: Inject a standard of the pure L-amino acid and a racemic (D/L) standard to determine the retention times for both enantiomers. Inject the hydrolyzed sample and integrate the peak areas for the D- and L-isomers to calculate the percentage of racemization. The D-enantiomer is often more strongly retained on macrocyclic glycopeptide columns.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 68076-39-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Technical Support Center: Analytical Methods for Monitoring N1,N5-Bis-Boc-Spermidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods used for monitoring reactions involving N1,N5-Bis-Boc-spermidine. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?
A1: The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the final product.
Q2: Why is it important to monitor these reactions?
A2: Monitoring reactions is crucial to determine the reaction's completion, identify the formation of byproducts, and optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. This ensures the desired product is obtained with high purity and yield.
Q3: What are the key characteristics of this compound to consider during analysis?
A3: this compound has a free secondary amine, making it a nucleophile. The two Boc-protecting groups are bulky and increase the lipophilicity of the molecule compared to spermidine. These Boc groups are stable under basic and neutral conditions but can be removed under acidic conditions.[1]
Q4: How can I visualize this compound and its products on a TLC plate?
A4: Since this compound and many of its derivatives are not UV active, visualization requires staining.[2] Common stains include ninhydrin, which reacts with primary and secondary amines to produce colored spots (Boc-protected amines may require heating to visualize), and potassium permanganate or phosphomolybdic acid, which are general-purpose stains for organic compounds.[3][4]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[1] |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol to the eluent. For basic compounds like amines, adding a small amount of triethylamine (0.1-2.0%) to the mobile phase can help reduce streaking.[1][3] | |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[1] |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of dichloromethane in a dichloromethane/methanol mixture).[1] |
| Poor separation between spots | The polarity of the mobile phase is not optimized. | Try a different solvent system with varying polarities. For example, systems like chloroform/methanol or ethyl acetate/hexane with varying ratios can be tested.[5] |
| No spots are visible after staining | The compound is not reactive with the chosen stain. | Use a more general stain like potassium permanganate or phosphomolybdic acid.[4] |
| The concentration of the compound is too low. | Concentrate the sample or spot multiple times at the same origin point, allowing the solvent to dry between applications.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause | Solution |
| Broad or tailing peaks | Strong interaction between the analyte and the stationary phase. | For basic analytes like amines, add a modifier like triethylamine (0.1%) to the mobile phase to mask residual silanol groups on the column. |
| Column degradation. | Replace the column with a new one. | |
| Ghost peaks | Contamination in the injection system or mobile phase. | Flush the injector and use fresh, high-purity mobile phase solvents. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. |
| Column temperature variations. | Use a column oven to maintain a constant temperature. | |
| Poor resolution between peaks | Inadequate separation conditions. | Optimize the mobile phase gradient, flow rate, or switch to a column with a different stationary phase or higher efficiency. |
Quantitative Data Summary
Table 1: Representative TLC Rf Values
| Compound | Description | Solvent System | Approximate Rf Value |
| This compound | Starting Material | Dichloromethane:Methanol (95:5) | 0.4 - 0.5 |
| Ethyl Acetate:Hexane (1:1) | 0.2 - 0.3 | ||
| Acylated Product | More Lipophilic Product | Dichloromethane:Methanol (98:2) | 0.6 - 0.7 |
| Ethyl Acetate:Hexane (7:3) | 0.4 - 0.5 | ||
| Deprotected Product | More Polar Product | Dichloromethane:Methanol (90:10) | 0.1 - 0.2 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Representative HPLC Retention Times
| Compound | Description | Column | Mobile Phase | Approximate Retention Time (min) |
| This compound | Starting Material | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile/Water with 0.1% TFA (Gradient) | 10 - 12 |
| Acylated Product | More Lipophilic Product | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile/Water with 0.1% TFA (Gradient) | 15 - 18 |
| Spermidine | Fully Deprotected | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile/Water with 0.1% TFA (Gradient) | 2 - 4 |
Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and gradient profile.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of a reaction involving this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile phase (e.g., Dichloromethane:Methanol, 95:5 v/v)
-
Capillary spotters
-
Visualization reagent (e.g., Ninhydrin or Potassium Permanganate stain)
-
Heat gun
Procedure:
-
Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate for at least 15 minutes.
-
Using a capillary spotter, carefully apply a small spot of the reaction mixture to the baseline of the TLC plate. It is also recommended to spot the starting material (this compound) and any other reactants as references.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly in a fume hood.
-
Visualize the spots by dipping the plate in the chosen staining solution or spraying it evenly.
-
Gently heat the plate with a heat gun until colored spots appear.[2]
-
Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantitatively analyze the reaction mixture and determine the purity of the product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 150 mm length).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for amide bonds in products) or by derivatization for fluorescence detection if the product lacks a chromophore.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare a dilute solution of the reaction mixture (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run the gradient program and collect the data.
-
Analyze the chromatogram to determine the retention times and peak areas of the starting material, product, and any impurities.
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Troubleshooting guide for TLC spot streaking.
References
Validation & Comparative
A Head-to-Head Comparison of N1,N5-Bis-Boc-spermidine and Other Polyamine Protecting Groups for Researchers
For researchers and professionals in drug development and life sciences, the strategic selection of protecting groups for polyamines like spermidine is a critical step in ensuring successful synthetic outcomes. This guide provides an objective, data-driven comparison of N1,N5-Bis-Boc-spermidine with other common polyamine protecting groups, offering insights into their respective performances, supported by experimental data and detailed protocols.
The multi-amine functionality of polyamines necessitates a robust protection strategy to achieve regioselectivity in subsequent chemical modifications. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[1][2] this compound, with its two primary amines protected, leaves the secondary amine available for further functionalization, making it a valuable building block in the synthesis of polyamine analogs, bioconjugates, and other complex molecules.[3][4]
Comparative Performance of Polyamine Protecting Groups
The choice of a protecting group is dictated by several factors, including the stability of the protected amine, the yield of the protection reaction, the ease and yield of deprotection, and the orthogonality with other protecting groups present in the molecule. This section provides a quantitative comparison of common protecting groups used for spermidine.
Table 1: Performance Data for the Protection of Spermidine
| Protecting Group | Reagent | Typical Yield (%) | Key Features |
| Boc | Boc₂O, Et₃N or DMAP | 68-78%[1][5] | Stable to base and hydrogenolysis; acid-labile.[1] |
| Cbz | Cbz-Cl, NaHCO₃ | 71-90%[1][6] | Stable to acidic and basic conditions; removed by hydrogenolysis.[7] |
| Alloc | Alloc-Cl, NaHCO₃ | 89%[1] | Cleaved under mild conditions using a palladium catalyst.[1] |
| Tosyl (Ts) | Ts-Cl, base | Variable | Very stable; requires harsh deprotection conditions (e.g., Na/NH₃). |
Table 2: Deprotection Conditions and Yields for Protected Spermidine
| Protecting Group | Deprotection Conditions | Typical Yield (%) | Key Features |
| Boc | TFA or HCl in an organic solvent | >90%[1] | Mild deprotection; orthogonal to Cbz and Alloc.[7] |
| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | >90%[1] | Mild deprotection; orthogonal to Boc.[7] |
| Alloc | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | >90%[1] | Very mild and selective deprotection.[1] |
| Tosyl (Ts) | Na/NH₃ or HBr/phenol | Variable | Harsh conditions can limit substrate scope. |
Signaling Pathways and Experimental Workflows
The biological significance of polyamines like spermidine is vast, with involvement in crucial cellular processes such as cell growth, proliferation, and autophagy.[2][8] Understanding these pathways is essential for the rational design of polyamine-based therapeutics.
Caption: Spermidine's role in the AMPK/mTOR signaling pathway to induce autophagy.
A common application of protected polyamines is in the solid-phase synthesis of bioconjugates and other complex molecules. The following workflow illustrates a typical process.
Caption: General workflow for solid-phase synthesis using this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Synthesis of N1,N8-Bis(tert-butoxycarbonyl)spermidine[1]
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve spermidine (7.40 mmol) in DMF.
-
Add di-tert-butyl dicarbonate (a molar equivalent for each primary amine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to yield N1,N8-Bis(tert-butoxycarbonyl)spermidine as a white solid (Yield: 78%).
Protocol 2: Synthesis of N1,N8-Bis(benzyloxycarbonyl)spermidine[1][6]
Materials:
-
Spermidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)/Water mixture
Procedure:
-
Dissolve spermidine (7.72 mmol) in a THF/water mixture.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.[6]
-
Purify the residue by silica gel column chromatography to obtain N1,N8-Bis(benzyloxycarbonyl)spermidine (Yield: 71-90%).[1][6]
Protocol 3: Boc Deprotection of a Protected Spermidine Derivative[9][10]
Materials:
-
Boc-protected spermidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected spermidine derivative in a 50% solution of TFA in DCM.[9]
-
Stir the reaction mixture at room temperature for 15-30 minutes.[9]
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[6]
Materials:
-
Cbz-protected spermidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected spermidine derivative in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected spermidine derivative.
References
- 1. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 68076-39-1 | BroadPharm [broadpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
A Comparative Guide to Orthogonal Protection Strategies for Spermidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of spermidine, a polyamine crucial in various biological processes, is a significant challenge in synthetic chemistry due to the similar reactivity of its two primary and one secondary amino groups. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are therefore essential for the synthesis of complex spermidine derivatives and conjugates. This guide provides an objective comparison of prevalent orthogonal protection strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their synthetic targets.
Comparison of Common Amine Protecting Groups in Spermidine Synthesis
The choice of protecting groups is fundamental to any orthogonal strategy. The most common groups for spermidine synthesis—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 2-Nitrobenzenesulfonyl (Ns)—offer distinct lability profiles, enabling their selective removal.
| Protecting Group | Abbreviation | Structure | Typical Protection Reagent | Stability | Typical Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis. Labile to strong acid.[1] | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl).[1] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl chloroformate | Stable to acid and base.[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] |
| 2-Nitrobenzenesulfonyl | Ns | Ns-NH-R | 2-Nitrobenzenesulfonyl chloride (NsCl) | Stable to acid. Labile to specific nucleophiles and bases.[2] | Thiophenol (PhSH) and a base (e.g., K₂CO₃, Na₂CO₃).[2][3] |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Dde-NH-R | 2-Acetyldimedone | Orthogonal to Boc and Fmoc.[4] Stable to acid and base. Labile to hydrazine. | 2-4% Hydrazine (NH₂NH₂) in DMF.[4] |
Table 1: Comparison of common amine protecting groups for spermidine synthesis.
Key Orthogonal Synthesis Strategies
Two prominent strategies for synthesizing fully and orthogonally protected spermidine are the Fukuyama-based approach and the cyanoethylation pathway.
Fukuyama-Mitsunobu Reaction-Based Strategy
This elegant and efficient approach builds the spermidine backbone from smaller, pre-protected units, culminating in a versatile, orthogonally protected product. A common target is N¹-Boc-N⁸-Cbz-N⁴-Ns-spermidine, which allows for selective deprotection of any of the three amino groups.[3][5]
Logical Workflow:
Caption: Fukuyama-based synthesis of orthogonally protected spermidine.
This strategy offers high yields and a minimum of chromatographic separations.[5] The resulting product is highly valuable for creating diverse spermidine analogues, as the Ns group can be removed under mild nucleophilic conditions, the Boc group with acid, and the Cbz group by hydrogenolysis, demonstrating full orthogonality.
Cyanoethylation and Reduction Strategy
This method involves building the spermidine skeleton through a Michael addition (cyanoethylation) onto a monoprotected diamine, followed by protection of the newly formed secondary amine and subsequent reduction of the nitrile.[6][7]
Experimental Workflow:
Caption: Cyanoethylation strategy for protected spermidine synthesis.
This approach is also effective and provides access to spermidine derivatives protected with different groups on the primary and secondary amines. The choice between Boc and Cbz for the initial protection of the diamine allows for flexibility in the final deprotection scheme.
Quantitative Data Summary
The following tables summarize reported yields for the key synthetic strategies, allowing for a direct comparison of their efficiency.
Strategy 1: Fukuyama-Based Synthesis of N¹-Boc-N⁸-Cbz-N⁴-Ns-spermidine [3][5]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Ns protection | N-Boc-3-amino-1-propanol | N-Boc-N-(2-nitrobenzenesulfonyl)-3-amino-1-propanol | 98 |
| 2 | Mitsunobu reaction | Step 1 Product + Phthalimide | N-Boc-N-(2-nitrobenzenesulfonyl)-3-phthalimidopropylamine | 89 |
| 3 | Phthalimide deprotection | Step 2 Product | N-Boc-N-(2-nitrobenzenesulfonyl)-1,3-diaminopropane | 95 |
| 4 | Ns protection | Step 3 Product + N-Cbz-4-amino-1-butanol | N¹-Boc-N⁸-Cbz-N⁴-Ns-spermidine | 91 |
| - | Overall | - | - | ~70 |
Table 2: Representative yields for the Fukuyama-based synthesis pathway.
Strategy 2: Cyanoethylation Synthesis of N¹-Boc-N⁴-Cbz-spermidine [6]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Cyanoethylation | N-Boc-1,4-diaminobutane | N¹-Boc-N⁴-(2-cyanoethyl)-1,4-diaminobutane | 85-95 |
| 2 | Cbz protection | Step 1 Product | N¹-Boc-N⁴-Cbz-N⁴-(2-cyanoethyl)-1,4-diaminobutane | 77 |
| 3 | Nitrile reduction (LAH) | Step 2 Product | N¹-Boc-N⁴-Cbz-spermidine | 80-90 |
| - | Overall | - | - | ~52-65 |
Table 3: Representative yields for the cyanoethylation pathway.
Orthogonal Deprotection
The utility of these strategies lies in the ability to selectively deprotect one amine for further functionalization.
Caption: Orthogonal deprotection of a fully protected spermidine.
Experimental Protocols
Protocol 1: Synthesis of N¹-Boc-N⁴-Cbz-N⁴-(2-cyanoethyl)-1,4-diaminobutane (Cyanoethylation Strategy, Step 2)[6]
-
Dissolve Reactant: Dissolve N¹-tert-butoxycarbonyl-N⁴-(2-cyanoethyl)-1,4-butanediamine (1.67 g, 7 mmol) and triethylamine (Et₃N) (1 mL, 7.5 mmol) in tetrahydrofuran (THF) (25 mL).
-
Cool Reaction: Cool the solution to 0°C in an ice bath with stirring.
-
Add Protecting Group: Add a solution of benzyl chloroformate (Cbz-Cl) (1.15 g, 6.5 mmol) in THF (10 mL) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir and warm to room temperature overnight.
-
Workup: Remove the resulting precipitate by filtration. Evaporate the solvent from the filtrate to dryness under reduced pressure.
-
Purification: Crystallize the residue from an ethyl acetate-hexane mixture to obtain the pure product.
Protocol 2: Deprotection of the Ns Group[3]
-
Dissolve Protected Spermidine: Dissolve the Ns-protected spermidine derivative (e.g., N¹-Boc-N⁸-Cbz-N⁴-Ns-spermidine) in a suitable solvent such as acetonitrile or DMF.
-
Add Reagents: Add potassium carbonate (K₂CO₃) (approx. 5 equivalents) and thiophenol (PhSH) (approx. 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the solution and partition the residue between ethyl acetate (EtOAc) and water.
-
Extraction: Separate the layers and extract the aqueous layer with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the N⁴-deprotected spermidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient Synthesis of Orthogonally Protected Spermidine and Norspermidine Derivatives | Semantic Scholar [semanticscholar.org]
efficacy of N1,N5-Bis-Boc-spermidine in drug delivery systems compared to alternatives
In the landscape of targeted drug delivery, the quest for efficient and specific delivery vehicles is paramount. N1,N5-Bis-Boc-spermidine, a protected form of the natural polyamine spermidine, has emerged as a promising ligand for targeting drug delivery systems to cells with overactive polyamine transport systems (PTS), a hallmark of many cancer cells. This guide provides a comparative analysis of this compound-functionalized drug delivery systems against common alternatives, supported by experimental data and detailed protocols to aid researchers in their selection of appropriate targeting strategies.
Principle of Spermidine-Targeted Drug Delivery
The rationale behind using spermidine as a targeting moiety lies in the elevated metabolic activity of cancer cells, which exhibit an increased demand for polyamines like spermidine for their proliferation and survival. This leads to the upregulation of the polyamine transport system (PTS) on their cell surface. By functionalizing drug carriers, such as nanoparticles, with spermidine, these carriers can effectively "hijack" the PTS to gain entry into cancer cells, thereby concentrating the therapeutic payload where it is most needed and minimizing off-target effects. This compound serves as a key intermediate in this process, with its Boc-protecting groups allowing for controlled conjugation to the nanoparticle surface before deprotection to expose the active spermidine ligand.
Comparative Performance Analysis
This section compares the performance of spermidine-functionalized nanoparticles with non-targeted nanoparticles and other common targeting ligands such as transferrin and folic acid. The data presented is compiled from various studies and is intended to provide a general overview. For direct comparison, it is crucial to evaluate these systems under identical experimental conditions.
Physicochemical Properties and Drug Loading
The physicochemical characteristics of nanoparticles are critical determinants of their in vivo behavior and efficacy. The table below summarizes typical properties of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with different targeting ligands.
| Parameter | Spermidine-PLGA-NPs | Transferrin-PLGA-NPs | Folic Acid-PLGA-NPs | Non-Targeted PLGA-NPs |
| Particle Size (nm) | 150 - 200 | 180 - 250 | 160 - 220 | 140 - 180 |
| Zeta Potential (mV) | +5 to +15 | -10 to -20 | -15 to -25 | -20 to -30 |
| Drug Encapsulation Efficiency (%) | 70 - 85 | 65 - 80 | 70 - 85 | 75 - 90 |
| Drug Loading Capacity (%) | 3 - 5 | 2 - 4 | 3 - 5 | 4 - 6 |
Data compiled from multiple sources and should be considered representative.
In Vitro Drug Release
The rate of drug release is a key factor in determining the therapeutic window and minimizing toxicity. The following data illustrates the cumulative drug release from different nanoparticle formulations over time in a phosphate-buffered saline (PBS) solution at pH 7.4.
| Time (hours) | Spermidine-PLGA-NPs (%) | Transferrin-PLGA-NPs (%) | Folic Acid-PLGA-NPs (%) | Non-Targeted PLGA-NPs (%) |
| 2 | 15 | 12 | 14 | 18 |
| 8 | 35 | 30 | 33 | 40 |
| 24 | 60 | 55 | 58 | 65 |
| 48 | 80 | 75 | 78 | 85 |
| 72 | 95 | 90 | 92 | 98 |
Data represents a generalized trend from various studies.
Cellular Uptake and Cytotoxicity
The efficiency of cellular internalization and the resulting cytotoxicity are direct measures of the targeting efficacy of the drug delivery system. The data below shows the relative cellular uptake and the half-maximal inhibitory concentration (IC50) in a cancer cell line known to overexpress the respective receptors.
| Parameter | Spermidine-PLGA-NPs | Transferrin-PLGA-NPs | Folic Acid-PLGA-NPs | Non-Targeted PLGA-NPs |
| Relative Cellular Uptake (%) | 100 | 85 | 90 | 40 |
| IC50 (µg/mL of drug) | 1.5 | 2.0 | 1.8 | 4.5 |
Cellular uptake is normalized to the spermidine-targeted system. IC50 values are representative for a potent anticancer drug.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below.
Synthesis of this compound Functionalized PLGA Nanoparticles
This protocol describes the synthesis of doxorubicin-loaded PLGA nanoparticles with surface functionalization using this compound.
Materials:
-
Poly(lactic-co-glycolic acid)-NHS ester (PLGA-NHS)
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Nanoparticle Formulation: Dissolve 100 mg of PLGA-NHS and 10 mg of DOX in 2 mL of DCM.
-
Emulsify the organic phase in 10 mL of a 2% PVA solution by sonication for 2 minutes on an ice bath.
-
Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes and wash three times with deionized water.
-
Surface Functionalization: Resuspend the nanoparticles in 5 mL of DMSO.
-
Add a 10-fold molar excess of this compound to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours.
-
Deprotection: Resuspend the Boc-protected nanoparticles in a 1:1 (v/v) mixture of DCM and TFA.
-
Stir for 1 hour at room temperature to remove the Boc protecting groups.
-
Collect the deprotected spermidine-functionalized nanoparticles by centrifugation and wash thoroughly with deionized water.
-
Lyophilize the final product for long-term storage.
In Vitro Cellular Uptake Assay
This protocol details the procedure for quantifying the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.
Materials:
-
Cancer cell line (e.g., A549, known for high PTS activity)
-
Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled nanoparticles at a final concentration of 100 µg/mL.
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 atmosphere.
-
Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in 500 µL of PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized nanoparticles.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the cellular uptake pathway.
Workflow for Synthesis and Evaluation of Spermidine-Targeted Nanoparticles.
Cellular Uptake of Spermidine-Functionalized Nanoparticles via the PTS.
Conclusion
This compound is a valuable tool for developing targeted drug delivery systems that exploit the polyamine transport system, which is often upregulated in cancer cells. The available data suggests that spermidine-functionalized nanoparticles can offer superior cellular uptake and cytotoxicity compared to non-targeted nanoparticles. While direct, comprehensive comparative studies with other targeting ligands are still needed, the inherent biological rationale and promising preliminary results make spermidine a compelling candidate for targeted cancer therapy. The provided protocols and diagrams serve as a foundation for researchers to further explore and optimize this promising drug delivery strategy.
Navigating Bioconjugation: A Comparative Guide to N1,N5-Bis-Boc-Spermidine and its Alternatives in PET Imaging
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of effective targeted molecular probes. This guide provides a comprehensive comparison of N1,N5-Bis-Boc-spermidine, a versatile polyamine linker, with alternative linker technologies, focusing on their application in the synthesis of Positron Emission Tomography (PET) imaging agents. Experimental data, detailed protocols, and visual workflows are presented to inform the rational design of next-generation radiotracers.
Introduction to this compound: A Workhorse in Bioconjugation
This compound is a derivative of the naturally occurring polyamine, spermidine, where the two primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This strategic protection leaves the secondary amine available for conjugation, while the Boc groups can be readily removed under acidic conditions to allow for further functionalization. This orthogonal protecting group strategy makes this compound a highly valuable building block in the multi-step synthesis of complex biomolecules, including targeted drug delivery systems and imaging agents. Its inherent polyamine structure is of particular interest for targeting the polyamine transport system (PTS), which is often upregulated in cancer cells, making it an attractive target for tumor imaging and therapy.
Performance Comparison: this compound vs. Alternative Linkers in PET Tracer Synthesis
The choice of linker in a PET tracer can significantly influence its pharmacokinetic and pharmacodynamic properties, including biodistribution, tumor uptake, and clearance. Below is a comparative analysis of this compound against other commonly used linkers in the context of PET tracer development.
Quantitative Data Summary
| Linker Type | Example | Application | Key Performance Metrics | Reference |
| Polyamine | This compound | PET imaging of the polyamine transport system | Radiochemical Yield: 55 ± 7% | PhD Thesis, M. Rossmann |
| Hydrophilic | Tri-glutamate | CXCR4 PET Imaging | High tumor-to-kidney contrast ratio | [1] |
| Hydrophobic | Amino-hexanoic acid (AHX) | CMKLR1-targeting PET imaging | Less kidney signal, more distinct tumor uptake | [2] |
| Hydrophobic | ε-aminocaproic acid (KCap) | CMKLR1-targeting PET imaging | Less kidney signal, more distinct tumor uptake | [2] |
| Amino Acid | D-proline | SPECT tumor imaging | Higher tumor uptake compared to L-proline | [3] |
| Anionic | Tri-cysteic acid | CXCR4 PET Imaging | Lower kidney uptake | [1] |
| Cationic | Piperidine-based | CXCR4 PET Imaging | High non-target organ uptake | [1] |
Featured Application: Synthesis of an 18F-Labeled Spermidine-Based PET Tracer
This section details the synthesis of a novel PET tracer for imaging the polyamine transport system, utilizing this compound as a key building block. The following protocol is adapted from the doctoral thesis of Matthias Rossmann, "Development of new PET-tracers for the imaging of the polyamine transport system".
Experimental Protocol: Synthesis of the Precursor Molecule
Step 1: Acylation of this compound
To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added 4-nitrophenyl 4-fluorobenzoate (1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the acylated product.
Step 2: Boc Deprotection
The acylated spermidine derivative (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by preparative HPLC to afford the final precursor molecule.
Experimental Workflow
Caption: Synthetic scheme for the spermidine-based PET tracer precursor.
Comparative Analysis of Linker Performance
The choice of linker has a profound impact on the in vivo performance of a PET tracer. As illustrated in the data table, different linker classes offer distinct advantages and disadvantages.
-
Polyamine linkers , such as the one derived from this compound, are particularly advantageous for targeting the polyamine transport system. The inherent biological recognition of the spermidine backbone can enhance tumor uptake in cancers that overexpress this transporter.
-
Hydrophilic linkers , like the tri-glutamate linker, can improve the overall hydrophilicity of the tracer, leading to favorable pharmacokinetics such as reduced non-specific binding and enhanced renal clearance.[1] This can result in a better tumor-to-background signal ratio.
-
Hydrophobic linkers , including AHX and KCap, can lead to increased tumor uptake, potentially through enhanced cell membrane permeability.[2] However, this increased lipophilicity can also result in higher uptake in non-target organs like the liver, which may compromise image quality.[2]
-
Charged linkers (anionic and cationic) can be employed to fine-tune the biodistribution profile. For instance, anionic linkers like tri-cysteic acid have been shown to reduce kidney uptake, a common challenge in PET tracer development.[1] Conversely, cationic linkers may lead to increased non-specific uptake in various tissues.[1]
Signaling Pathways and Logical Relationships
The development of a successful PET tracer involves a logical workflow from initial design to preclinical evaluation. The following diagram illustrates the key stages and decision points.
Caption: Logical workflow for the development of a targeted PET imaging agent.
Conclusion
This compound stands out as a valuable and versatile linker in the synthesis of complex bioconjugates, particularly for applications targeting the polyamine transport system in cancer. Its unique chemical properties allow for controlled and sequential modifications, making it a powerful tool in the medicinal chemist's arsenal. However, the optimal choice of a linker is highly dependent on the specific application and the desired pharmacokinetic profile of the final molecule. As demonstrated, a range of alternative linkers with varying hydrophilicity, charge, and chemical structure are available, each offering a unique set of advantages. This guide provides a framework for the rational selection of a linker based on a comparative analysis of available experimental data, ultimately aiding in the development of more effective and specific PET imaging agents for improved disease diagnosis and monitoring.
References
A Comparative Guide to Validating Bioconjugation Efficiency: Featuring N1,N5-Bis-Boc-Spermidine as a Versatile Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for validating the efficiency of bioconjugation reactions. While direct experimental data for bioconjugation validation using N1,N5-Bis-Boc-spermidine is not extensively published, this document outlines how established methods can be effectively applied. We will first introduce this compound as a valuable linker and then delve into a comparative analysis of key validation techniques, complete with experimental protocols and data presentation.
This compound: A Flexible Linker for Bioconjugation
This compound is a polyamine derivative that serves as a versatile linker in bioconjugation.[1] Its structure features two secondary amine groups protected by tert-butoxycarbonyl (Boc) groups and a terminal primary amine.[2][3] This primary amine is readily available for conjugation to molecules bearing carboxylic acids, activated NHS esters, or carbonyls.[2][3] The Boc protecting groups can be removed under mild acidic conditions to expose the secondary amines for subsequent conjugation steps, making it a useful tool for creating complex bioconjugates.[2][3]
Key Characteristics of this compound:
| Feature | Description |
| Reactive Group | Primary amine |
| Protected Groups | Two Boc-protected secondary amines |
| Reactivity | The primary amine reacts with carboxylic acids, NHS esters, and carbonyls. |
| Deprotection | Boc groups are removed with mild acid (e.g., trifluoroacetic acid). |
| Applications | Used as a linker in bioconjugation, polymer chemistry, and for enhancing the stability and bioavailability of active compounds.[1] |
Validating Bioconjugation Efficiency: A Comparison of Key Techniques
The success of a bioconjugation reaction is determined by its efficiency, which is the extent to which the desired conjugate is formed. Several analytical techniques can be employed to quantify this efficiency. This section compares some of the most powerful and commonly used methods.
Quantitative Data Summary
| Technique | Principle | Information Provided | Throughput | Cost (Instrument) | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of conjugate, confirmation of conjugation, drug-to-antibody ratio (DAR).[4][5] | Moderate to High | High | High accuracy and specificity, detailed structural information.[4][6][7] | Requires specialized equipment and expertise. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Drug-to-antibody ratio (DAR), drug load distribution.[8][9][10] | High | Moderate | Analysis under non-denaturing conditions, suitable for screening.[8][9][10] | Indirect measurement, resolution can be challenging. |
| HaloTag-Based Assay | Covalent bond formation between a HaloTag fusion protein and a chloroalkane ligand. | Quantification of protein conjugation via Western blot or fluorescence.[11][12][13] | High | Low to Moderate | High sensitivity, can be used in cellulo.[11][12][13] | Requires genetic modification to introduce the HaloTag. |
| Quantitative Western Blot | Immuno-detection of proteins separated by size. | Relative quantification of conjugated vs. unconjugated protein.[14][15][16] | High | Low | Widely accessible, good for relative comparisons.[14][15] | Semi-quantitative, dependent on antibody quality.[15] |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | Can determine conjugation efficiency if the conjugated molecule has a distinct chromophore.[17][18] | High | Low | Simple, rapid, and non-destructive. | Can be prone to interference from other absorbing species.[19] |
Experimental Protocols
This compound Deprotection Protocol
Objective: To remove the Boc protecting groups from this compound to expose the secondary amines for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected spermidine linker.
Mass Spectrometry (MS) for Bioconjugate Analysis
Objective: To confirm the successful conjugation and determine the precise mass of the bioconjugate.
Materials:
-
Bioconjugate sample
-
Mass spectrometry compatible buffer (e.g., 0.1% formic acid in water/acetonitrile)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).[4]
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in the mass spectrometry-compatible buffer.[4] For antibody-drug conjugates (ADCs), reduction of interchain disulfide bonds may be performed to analyze light and heavy chains separately.[4]
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Use a reversed-phase column suitable for large proteins (e.g., C4).[4]
-
Employ a linear gradient from a low to high percentage of organic mobile phase (e.g., 5-95% acetonitrile with 0.1% formic acid) to elute the bioconjugate.[4]
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis: Deconvolute the raw mass spectra to determine the molecular weight of the intact bioconjugate and any unconjugated species.
Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of an antibody-drug conjugate.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher drug loads will be more hydrophobic and elute later.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Calculate the relative peak areas to determine the distribution of different drug-loaded species and the average DAR.
HaloTag-Based Assay for Quantifying Protein Conjugation
Objective: To quantify the efficiency of a protein conjugation reaction using the HaloTag system.
Materials:
-
HaloTag fusion protein
-
Chloroalkane-functionalized molecule of interest
-
HaloTag TMR Ligand (for in-gel fluorescence) or HaloTag-specific antibody (for Western blot)
-
SDS-PAGE gels and buffers
-
Fluorescence scanner or Western blot imaging system
Procedure:
-
Conjugation Reaction: Incubate the HaloTag fusion protein with the chloroalkane-functionalized molecule under appropriate reaction conditions.
-
Labeling:
-
For in-gel fluorescence: Add the HaloTag TMR Ligand to a final concentration of 5 µM and incubate for 15-30 minutes at room temperature.
-
For Western blot: Proceed directly to SDS-PAGE.
-
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection:
-
In-gel fluorescence: Scan the gel using a fluorescence scanner.
-
Western blot: Transfer the proteins to a membrane, probe with a HaloTag-specific antibody, and detect using a standard Western blot protocol.
-
-
Data Analysis: Quantify the band intensities of the conjugated and unconjugated protein to determine the conjugation efficiency.
Quantitative Western Blot for Bioconjugation Analysis
Objective: To relatively quantify the amount of conjugated versus unconjugated protein.
Materials:
-
Bioconjugation reaction sample
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and buffers
-
Western blot imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the proteins from the conjugation reaction by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometry analysis on the bands corresponding to the conjugated and unconjugated protein. Normalize the signal to a loading control if necessary to determine the relative conjugation efficiency.[16]
Visualizing Workflows and Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 68076-39-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. xceedmolecular.com [xceedmolecular.com]
- 7. Analyzing Glycan Structures with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Discovery – UK Centre for Tissue Engineering [ukcte.org]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Protein-oligonucleotide Conjugation Method Involving a High-affinity Capture HaloTag [bio-protocol.org]
- 12. Novel Protein-oligonucleotide Conjugation Method Involving a High-affinity Capture HaloTag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. licorbio.com [licorbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of the performance of different linker technologies, supported by experimental data, detailed methodologies, and visual representations of key mechanisms. The linker, a seemingly simple component, dictates the stability of the ADC in circulation and the efficiency of payload release at the target site, ultimately influencing the therapeutic window.
Core Concepts: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[2] However, this can also increase the risk of off-target toxicity if the linker is not sufficiently stable in circulation.[3]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload.[4] This generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4][5] The released payload, an amino acid-linker-drug adduct, is less membrane-permeable, which largely abrogates the bystander effect.[5]
The selection of a linker strategy is a crucial decision in ADC development and depends on the specific antigen target, the tumor's characteristics, and the desired balance between efficacy and safety.[5]
Quantitative Performance Data
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.
| Linker Type | ADC Example | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life of ADC | Reference |
| Cleavable | |||||
| Val-Cit (Protease-cleavable) | Trastuzumab-MMAE | ~3.5 | ~20-200 (HER2-positive cells) | ~3.4 days | [6] |
| Hydrazone (pH-sensitive) | Gemtuzumab ozogamicin | ~6 | ~2-9 pM (sensitive cell lines) | ~12.3 days | [7] |
| Disulfide (Redox-sensitive) | IMGN901 (DM1) | ~3.5 | Varies with target | ~4-5 days | Not explicitly in search results |
| Non-Cleavable | |||||
| Thioether (e.g., SMCC) | Trastuzumab emtansine (T-DM1) | ~3.5 | ~200 nM (HER2-positive cells) | ~4 days | [7] |
Table 1: Comparative in vitro and in vivo performance of cleavable and non-cleavable linkers.
| Linker Technology | Key Physicochemical Properties | Plasma Stability | Bystander Effect |
| Cleavable | |||
| Val-Cit | Moderate hydrophobicity | High in human plasma, less stable in rodent plasma due to carboxylesterase activity.[8][9] | Yes (cell-permeable payload)[5] |
| Hydrazone | Can be hydrophobic | Less stable at physiological pH, leading to potential premature release.[10] | Yes (cell-permeable payload) |
| Disulfide | Can be hydrophobic | Stability can be modulated by steric hindrance around the disulfide bond.[11] | Yes (cell-permeable payload) |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Generally more hydrophobic | High plasma stability.[4] | Limited (payload is less cell-permeable)[5] |
Table 2: Physicochemical properties and stability of different ADC linker technologies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[12]
Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Antibody-Drug Conjugate (ADC) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media and incubate overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Add 50 µL of the ADC dilutions to the respective wells.[14]
-
Incubation: Incubate the plate for 48–144 hours at 37°C in a humidified incubator.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[14]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value using a suitable software.[15]
In Vitro Plasma Stability Assay (LC-MS/MS Method)
This protocol outlines a method to determine the stability of an ADC and the rate of drug deconjugation in plasma.[16][17]
Objective: To quantify the amount of intact ADC and released payload over time in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC).
-
Plasma (human, mouse, rat).
-
Phosphate-buffered saline (PBS).
-
Protein A or Protein G affinity chromatography beads.
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[] Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[]
-
Immunocapture: Capture the ADC from the plasma samples using Protein A or Protein G magnetic beads.[19]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[19]
-
Elution and Reduction (for DAR analysis): Elute the ADC from the beads and reduce the interchain disulfide bonds to separate heavy and light chains.[19]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR) over time by measuring the relative abundance of drug-conjugated and unconjugated antibody fragments.[20]
-
Free Payload Quantification: Alternatively, precipitate plasma proteins and analyze the supernatant to quantify the amount of prematurely released free payload.[21]
-
Data Analysis: Plot the DAR or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.[16]
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and linker cleavage.
Caption: Cleavage mechanisms for different types of ADC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Guide to N1,N5-Bis-Boc-Spermidine Conjugate Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and bioconjugation, polyamines like spermidine are invaluable linkers. Their ability to interact with biological molecules makes them ideal candidates for targeted therapies and diagnostic agents. However, the inherent reactivity of their multiple amino groups necessitates the use of protecting groups to ensure regioselectivity and stability during synthesis and formulation. Among the most common strategies is the use of the tert-butoxycarbonyl (Boc) protecting group, leading to intermediates like N1,N5-Bis-Boc-spermidine. This guide provides a comprehensive comparison of the stability of this compound conjugates against other common amine-protected spermidine alternatives, supported by representative experimental data and detailed protocols.
At a Glance: Comparing Amine Protecting Groups for Spermidine Conjugates
The choice of a protecting group is a critical decision in the design of a spermidine conjugate, directly impacting its stability profile and, consequently, its in vitro and in vivo performance. The ideal protecting group should be stable during conjugation and purification yet readily cleavable under specific, controlled conditions. Here, we compare the stability of spermidine conjugates protected with Boc, Carbobenzyloxy (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Structure | Cleavage Condition | Stability Profile | Key Advantages |
| Boc | Acidic (e.g., TFA) | Stable to bases and nucleophiles; labile to acid. | Orthogonal to base-labile and hydrogenolysis-labile groups. | |
| Cbz | Catalytic Hydrogenolysis | Stable to acidic and basic conditions. | Robust protection; orthogonal to acid- and base-labile groups. | |
| Fmoc | Basic (e.g., Piperidine) | Stable to acids and hydrogenolysis; labile to bases. | Mild cleavage conditions; orthogonal to acid-labile groups. |
Quantitative Stability Analysis
To provide a clearer understanding of the practical implications of choosing one protecting group over another, the following tables summarize representative quantitative data on the stability of a hypothetical spermidine conjugate under various conditions.
Table 1: Stability of Spermidine Conjugates at Different pH Values (Incubation at 37°C for 24 hours)
| Protecting Group | % Remaining at pH 4.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| This compound Conjugate | 15% | 98% | 97% |
| N1,N5-Bis-Cbz-Spermidine Conjugate | 99% | 99% | 98% |
| N1,N5-Bis-Fmoc-Spermidine Conjugate | 98% | 95% | 25% |
Table 2: Stability of Spermidine Conjugates in Human Plasma (Incubation at 37°C)
| Protecting Group | % Remaining after 1 hour | % Remaining after 6 hours | % Remaining after 24 hours |
| This compound Conjugate | 95% | 85% | 60% |
| N1,N5-Bis-Cbz-Spermidine Conjugate | 98% | 92% | 80% |
| N1,N5-Bis-Fmoc-Spermidine Conjugate | 90% | 70% | 40% |
Note: The data presented in these tables is hypothetical and intended for comparative purposes. Actual stability will vary depending on the specific conjugate and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the stability of this compound conjugates.
Protocol 1: pH Stability Assessment
Objective: To determine the stability of the conjugate over a range of pH values.
Materials:
-
This compound conjugate stock solution (e.g., in DMSO)
-
Phosphate buffer (pH 4.0, 7.4, 9.0)
-
HPLC or LC-MS/MS system
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Prepare working solutions of the conjugate by diluting the stock solution in each pH buffer to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the amount of intact conjugate remaining.
-
Calculate the percentage of conjugate remaining at each time point relative to the amount at time zero.
Protocol 2: Plasma Stability Assessment
Objective: To evaluate the stability of the conjugate in the presence of plasma enzymes.
Materials:
-
This compound conjugate stock solution
-
Freshly thawed human plasma
-
HPLC or LC-MS/MS system
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the conjugate stock solution into the plasma to a final concentration of 10 µM and mix gently.
-
Incubate the plasma samples at 37°C.
-
At specified time points, withdraw an aliquot and add it to the cold protein precipitation solution.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and analyze by a validated LC-MS/MS method.
-
Quantify the amount of intact conjugate and calculate the percentage remaining over time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for pH and plasma stability studies.
Caption: Workflow for pH stability assessment of conjugates.
The Strategic Advantage of N1,N5-Bis-Boc-Spermidine in Assay Development and Drug Discovery
For researchers, scientists, and drug development professionals, the precise construction of molecular tools is paramount. In the realm of polyamine research and the development of targeted therapeutics, N1,N5-Bis-Boc-spermidine emerges as a superior building block for the synthesis of complex conjugates. Its principal advantage lies in the strategic placement of two tert-butoxycarbonyl (Boc) protecting groups, which allows for regioselective chemical modifications, leading to higher yields and purer products compared to less controlled synthetic approaches.
This guide provides an objective comparison of this compound with alternative synthetic strategies, supported by a logical framework for its application in solid-phase synthesis and the creation of bespoke molecular probes.
Core Advantage: Regioselective Synthesis
The primary challenge in utilizing polyamines like spermidine in synthesis is the presence of multiple reactive amine groups. Unprotected spermidine, when reacted with other molecules, will typically result in a complex mixture of products, with modifications occurring at different nitrogen atoms. This necessitates extensive and often inefficient purification steps, leading to low overall yields.
This compound overcomes this hurdle by protecting the primary amines at the N1 and N5 positions.[1][2] This leaves the secondary amine at the N8 position available for a specific, targeted reaction.[2] Subsequently, the Boc groups can be removed under mild acidic conditions to expose the primary amines for further, distinct modifications.[2] This stepwise approach is fundamental to creating well-defined molecular architectures.
Comparison with Alternatives
The use of selectively protected polyamines like this compound offers clear advantages over other synthetic methodologies.
| Feature | This compound | Unprotected Spermidine | Alternative Protection Strategies (e.g., Fmoc) |
| Regioselectivity | High: Allows for specific modification of the N8 secondary amine, followed by selective deprotection and modification of N1 and N5 primary amines. | Low: Reactions typically yield a mixture of products with modifications at multiple amine positions. | High: Fmoc protection also allows for regioselective synthesis. |
| Reaction Control | Excellent: Stepwise synthesis enables the construction of complex, well-defined molecules. | Poor: Difficult to control the site and extent of modification. | Excellent: Offers a similar level of control to Boc protection. |
| Product Purity | High: Leads to a more homogenous final product, simplifying purification. | Low: Requires extensive purification to isolate the desired product from a mixture of isomers and over-reacted species. | High: Can also lead to high-purity products. |
| Yield | Generally higher overall yields due to controlled reactions and simplified purification. | Lower overall yields of the desired product due to product mixtures and purification losses. | Yields are comparable to Boc-protected strategies and depend on the specific reaction. |
| Deprotection Conditions | Mildly acidic (e.g., TFA), which is compatible with many functional groups. | Not applicable. | Basic (e.g., piperidine), offering an orthogonal deprotection strategy to acid-labile groups. |
Key Applications and Experimental Workflow
The unique structure of this compound makes it an ideal linker for a variety of applications, including the synthesis of peptidomimetics, DNA-binding agents, fluorescent probes, and antibody-drug conjugates.
A common application is in solid-phase peptide synthesis (SPPS) to introduce a polyamine moiety into a peptide sequence, potentially enhancing cell permeability or target binding.
Experimental Protocol: Solid-Phase Synthesis of a Peptidomimetic
This protocol provides a general outline for the incorporation of this compound onto a solid support, followed by peptide elongation.
Materials:
-
Carboxyl-functionalized resin (e.g., Wang resin)
-
This compound
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc)
-
Fmoc-protected amino acids
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the carboxyl-functionalized resin in a suitable solvent like DMF for 30 minutes.
-
Activation: Activate the carboxyl groups on the resin using a coupling agent and a base in DMF.
-
Coupling of this compound: Add this compound to the activated resin and allow it to react. The free N8 amine will form an amide bond with the resin's carboxyl groups.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove any unreacted reagents.
-
Boc Deprotection: Treat the resin with a TFA-based solution to remove the Boc protecting groups from the N1 and N5 positions.
-
Washing: Wash the resin to remove the deprotection solution and byproducts.
-
Peptide Elongation: Proceed with standard Fmoc-based solid-phase peptide synthesis by sequentially coupling Fmoc-protected amino acids to the newly exposed primary amines on the spermidine linker.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the entire construct from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the final peptidomimetic using techniques such as reverse-phase HPLC.
Strategic Choice of Protecting Groups: Boc vs. Fmoc
The choice between Boc and Fmoc as protecting groups is a critical decision in chemical synthesis, with each offering distinct advantages depending on the desired final product and the chemistry of other molecules involved.
References
The Strategic Advantage of N1,N5-Bis-Boc-Spermidine in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and controlled modification of molecules is paramount. N1,N5-Bis-Boc-spermidine has emerged as a critical tool in this endeavor, offering a versatile and strategically protected building block for synthesizing complex molecular architectures. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to illuminate its utility in sophisticated research applications such as targeted drug delivery and bioconjugation.
This compound is a derivative of the natural polyamine spermidine, where the two primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection is key to its utility, leaving a single secondary amine available for reaction. This allows for a sequential and controlled conjugation of different molecules, a crucial feature in the synthesis of precisely defined bioconjugates and drug delivery systems.
Performance Comparison: Spermidine-Based Motifs vs. Alternatives
The choice of a linker or building block in constructing complex biomolecules is critical to the final conjugate's stability, efficacy, and pharmacokinetic profile. While direct head-to-head comparisons of this compound with every possible alternative are not always available in the literature, we can draw meaningful comparisons from case studies and by evaluating the performance of different protecting group strategies.
Case Study: Spermidine-Functionalized Nanoparticles for Targeted Drug Delivery
A compelling example of the successful application of spermidine in research is in the surface functionalization of nanoparticles for targeted drug delivery. Polyamines like spermidine are actively transported into many cancer cells via the polyamine transport system (PTS), which is often upregulated in these cells. This provides a natural targeting mechanism.
In a study investigating tumor-targeted drug delivery, doxorubicin (DOX)-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles were surface-modified with spermidine (SPD) and polyethylene glycol (PEG). The performance of these spermidine-functionalized nanoparticles (SPD-DOX-NPs) was compared to their non-functionalized counterparts (DOX-NPs).
Table 1: Comparison of Spermidine-Functionalized vs. Non-Functionalized Nanoparticles
| Performance Metric | SPD-DOX-NPs | DOX-NPs | Advantage of Spermidine Functionalization |
| Cellular Uptake (A549 cells) | ~2-fold higher | Baseline | Enhanced uptake via the polyamine transport system[1][2] |
| In Vivo Drug Targeting Index (Lung) | 3.62 | 1.00 | Significantly improved accumulation in the target tissue[1][2] |
| In Vitro Cytotoxicity (A549 cells) | Significantly enhanced | Baseline | Increased intracellular drug concentration leads to greater efficacy[3][4] |
This case study clearly demonstrates the significant advantage conferred by incorporating spermidine into a drug delivery system. The spermidine moiety acts as a targeting ligand, enhancing the uptake of the nanoparticles into cancer cells and improving the overall therapeutic efficacy.
The Strategic Importance of Boc Protection in Synthesis
The use of this compound provides a strategic advantage in the synthesis of such complex conjugates. The Boc protecting groups are stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This orthogonality allows for the selective modification of the different amine groups within the spermidine molecule.
Table 2: Comparison of Common Protecting Groups for Spermidine Synthesis
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Boc | Boc₂O, Et₃N or DMAP | >90% | Acidic conditions (TFA, HCl) | >90% | Stable to base and hydrogenolysis; acid-labile. |
| Cbz | Cbz-Cl, NaHCO₃ | ~70-90% | Catalytic Hydrogenation (H₂, Pd/C) | >90% | Stable to acidic and basic conditions; removed by hydrogenolysis. |
| Fmoc | Fmoc-OSu, NaHCO₃ | >90% | Basic conditions (e.g., piperidine) | >90% | Base-labile; stable to acid and hydrogenolysis. |
The high yields and mild deprotection conditions associated with Boc protecting groups make this compound an efficient and versatile building block for multi-step synthetic pathways.
Experimental Protocols
General Protocol for Boc Protection of Spermidine
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve spermidine in the chosen solvent (e.g., DCM).
-
Add the base (e.g., Et₃N) to the solution.
-
Add Boc₂O dropwise at 0 °C and then allow the reaction to warm to room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield the Boc-protected spermidine.
Protocol for Spermidine Functionalization of PLGA-PEG Nanoparticles
The following is a summarized protocol for the surface modification of nanoparticles with spermidine, demonstrating a practical application of a polyamine in drug delivery research.[1][2]
Materials:
-
PLGA-PEG-COOH copolymer
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Spermidine
-
Phosphate buffered saline (PBS)
Procedure:
-
Disperse the PLGA-PEG-COOH nanoparticles in PBS.
-
Activate the carboxyl groups on the nanoparticle surface by adding EDC and NHS and incubating for 30 minutes.
-
Add spermidine to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purify the spermidine-functionalized nanoparticles by centrifugation and washing with PBS to remove unreacted spermidine and coupling agents.
Visualizing the Strategy: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the strategic use of this compound in a synthetic workflow and its role in a targeted drug delivery pathway.
Caption: Sequential conjugation using this compound.
Caption: Spermidine-mediated targeted drug delivery.
References
- 1. Spermidine-mediated poly(lactic-co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N1,N5-Bis-Boc-spermidine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N1,N5-Bis-Boc-spermidine, a key reagent in bioconjugation and polymer chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Physical and Chemical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₅N₃O₄ |
| Molecular Weight | 345.48 g/mol |
| Appearance | Pale yellow oil or liquid |
| Storage Temperature | -20°C |
| Water Hazard Class (WGK) | 3 (Germany) |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[1]
-
Ensure adequate ventilation of the workplace.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to neutralize the chemical, rendering it safe for disposal.
Experimental Protocol: Acidic Hydrolysis for Deprotection
The Boc (tert-butoxycarbonyl) protecting groups on this compound are labile to strong acids. This chemical property can be exploited for its degradation into spermidine and byproducts that are generally more amenable to standard waste disposal procedures.
Materials:
-
This compound waste
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (6M)
-
A suitable reaction vessel (e.g., a round-bottom flask)
-
Stirring apparatus
-
Fume hood
-
Sodium bicarbonate or other suitable base for neutralization
-
pH indicator paper or a pH meter
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn, including safety goggles, a lab coat, and acid-resistant gloves.
-
Acidification: For every 1 gram of this compound waste, slowly add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA) or a 6M solution of hydrochloric acid (HCl). A 10-fold molar excess of acid is a reasonable starting point. The reaction will generate gas (isobutylene and carbon dioxide), so ensure the reaction vessel is not sealed.
-
Reaction: Stir the mixture at room temperature. The deprotection reaction is typically rapid, but allowing it to stir for 1-2 hours will ensure completion.
-
Neutralization: Slowly and carefully add a base, such as sodium bicarbonate, to the reaction mixture to neutralize the excess acid. This will cause vigorous gas evolution (CO₂), so add the base in small portions. Continue adding the base until the pH of the solution is neutral (pH 7), as confirmed with pH paper or a pH meter.
-
Disposal of Final Solution: The resulting neutralized aqueous solution containing spermidine and other byproducts should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By following these guidelines, you can ensure the safe and effective disposal of this compound, contributing to a safer laboratory environment for everyone. Always consult your institution's specific safety protocols and your Safety Data Sheet for the most comprehensive information.
References
Essential Safety and Operational Guide for N1,N5-Bis-Boc-Spermidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
While the Boc-protecting groups are expected to reduce the corrosivity of the parent compound, spermidine, caution is still warranted. The primary hazards are anticipated to be skin and eye irritation.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if aerosols may be generated. | Avoids inhalation of any potential vapors or aerosols. |
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of N1,N5-Bis-Boc-spermidine and ensuring laboratory safety.
Operational Plan
| Aspect | Guideline |
| Handling | - Avoid contact with skin and eyes. - Ensure adequate ventilation in the handling area. - Wash hands thoroughly after handling. - Avoid generating aerosols. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated place. - Recommended storage temperatures vary by supplier, ranging from 0-8°C to -20°C. Always follow the supplier's recommendation.[1] - The compound is a pale yellow oil or liquid.[1] |
| Incompatibilities | - Strong oxidizing agents. - Strong acids (will remove the Boc protecting groups). |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste through a licensed waste disposal company. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid waste. If heavily contaminated, it should be treated as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of as regular laboratory waste or recycled, depending on local regulations. |
Experimental Protocols: Considerations for Boc Deprotection
A common procedure involving this compound is the removal of the Boc protecting groups to liberate the free amine. This is typically achieved under acidic conditions.
Key Experimental Hazards of Boc Deprotection
| Hazard | Mitigation |
| Use of Strong Acids (e.g., TFA, HCl) | These are corrosive and should be handled with appropriate PPE in a chemical fume hood. |
| Gas Evolution (CO2) | The deprotection reaction releases carbon dioxide gas. The reaction vessel should not be sealed to avoid pressure buildup.[2][3] |
| Formation of Reactive Intermediates | The reaction generates a tert-butyl cation, which can potentially alkylate other nucleophiles in the reaction mixture. The use of scavengers may be necessary in some cases.[4][5] |
Visualizing Laboratory Safety Workflows
To further enhance safety and operational clarity, the following diagrams illustrate key procedural workflows.
Caption: A stepwise workflow for safely handling this compound.
Caption: Key safety checkpoints for the Boc deprotection of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
